Product packaging for Dhfr-IN-2(Cat. No.:CAS No. 331942-46-2)

Dhfr-IN-2

Cat. No.: B12411553
CAS No.: 331942-46-2
M. Wt: 227.26 g/mol
InChI Key: OYVGWXUICDQOKV-UHFFFAOYSA-N
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Description

Dhfr-IN-2 is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B12411553 Dhfr-IN-2 CAS No. 331942-46-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

331942-46-2

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-(anilinomethyl)benzoic acid

InChI

InChI=1S/C14H13NO2/c16-14(17)12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15H,10H2,(H,16,17)

InChI Key

OYVGWXUICDQOKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Dihydrofolate Reductase (DHFR) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Dhfr-IN-2" is not available in the public domain. This guide utilizes Methotrexate, a well-characterized and clinically significant DHFR inhibitor, as a representative example to illustrate the chemical properties, biological activity, and experimental evaluation of compounds targeting this enzyme.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation. Due to its central role in cell growth, DHFR is a well-established therapeutic target for various diseases, including cancer and bacterial infections. Inhibition of DHFR leads to the depletion of intracellular THF pools, thereby arresting DNA synthesis and preventing cell division.

Chemical Properties of a Representative DHFR Inhibitor: Methotrexate

Methotrexate is a folate analog that acts as a competitive inhibitor of DHFR. Its chemical structure and properties are well-documented.

PropertyValue
IUPAC Name (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoyl]amino]pentanedioic acid
Molecular Formula C₂₀H₂₂N₈O₅
Molecular Weight 454.44 g/mol
SMILES String CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N--INVALID-LINK--C(=O)O
Appearance Yellow to orange-brown crystalline powder
Solubility Practically insoluble in water, alcohol, chloroform, and ether; dissolves in dilute mineral acids and alkali hydroxides.

Biological Activity and Mechanism of Action

Methotrexate exhibits potent inhibitory activity against DHFR. The affinity of methotrexate for DHFR is approximately 1000-fold higher than that of its natural substrate, dihydrofolate.

ParameterValueTarget
IC₅₀ 0.12 ± 0.07 μM[1]Human DHFR

The primary mechanism of action involves the competitive inhibition of DHFR, which blocks the synthesis of THF. This interruption of the folate pathway is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.

Signaling Pathway: Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the mechanism of its inhibition by Methotrexate.

folate_pathway cluster_DHFR DHFR Cycle DHF 7,8-Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF 5,6,7,8-Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines dTMP Thymidylate Synthesis (dUMP -> dTMP) THF->dTMP DNA DNA Synthesis Purines->DNA dTMP->DNA DHFR->THF Product NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR MTX Methotrexate (DHFR Inhibitor) MTX->DHFR Inhibition

Caption: Folate metabolism pathway illustrating DHFR's role and its inhibition.

Experimental Protocols

The following is a generalized protocol for a DHFR enzyme inhibition assay, a common method for evaluating the potency of inhibitors like Methotrexate.

DHFR Enzymatic Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by DHFR.

A. Reagent Preparation:

  • DHFR Assay Buffer: Prepare a 1X working solution from a 10X stock. Warm to room temperature before use.

  • DHFR Substrate (DHF): Prepare a stock solution (e.g., 10 mM) in the assay buffer. This solution is light-sensitive and should be kept on ice and protected from light.

  • NADPH Solution: Reconstitute lyophilized NADPH in assay buffer to create a stock solution (e.g., 20 mM).

  • DHFR Enzyme: Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use.

  • Test Inhibitor (e.g., Methotrexate): Prepare a stock solution in an appropriate solvent and create a serial dilution series to determine the IC₅₀.

B. Assay Procedure (96-well plate format):

  • Add 2 µL of the test inhibitor at various concentrations (or vehicle for control) to the wells.

  • Add 98 µL of the diluted DHFR enzyme solution to each well containing the test inhibitor, as well as to the 'Enzyme Control' and 'Inhibitor Control' wells. Mix gently.

  • Add 100 µL of assay buffer to 'Background Control' wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Prepare the reaction mixture by diluting the DHFR substrate and NADPH stock solutions in the assay buffer.

  • Initiate the reaction by adding 100 µL of the reaction mixture to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, recording data every 15-30 seconds for 10-20 minutes.

C. Data Analysis:

  • Calculate the rate of reaction (decrease in absorbance over time) for each well.

  • Subtract the background rate from all other readings.

  • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for screening and characterizing DHFR inhibitors.

experimental_workflow start Start: Compound Library assay_prep Prepare Assay Plate (Enzyme, Buffer, Compounds) start->assay_prep reaction_init Initiate Reaction (Add Substrate/NADPH) assay_prep->reaction_init kinetic_read Kinetic Absorbance Reading (340 nm) reaction_init->kinetic_read data_analysis Data Analysis (Calculate % Inhibition) kinetic_read->data_analysis ic50_calc IC50 Determination data_analysis->ic50_calc hit_validation Hit Validation & Secondary Assays ic50_calc->hit_validation end Lead Compound hit_validation->end Confirmed Activity

Caption: General workflow for screening and identifying DHFR inhibitors.

Conclusion

The inhibition of dihydrofolate reductase remains a cornerstone of various therapeutic strategies. Understanding the chemical properties, biological activity, and methods for evaluating inhibitors is critical for the discovery and development of new drugs targeting this enzyme. While information on "this compound" is not available, the principles and protocols detailed in this guide using Methotrexate as an exemplar provide a robust framework for researchers, scientists, and drug development professionals working in this field.

References

An In-Depth Technical Guide to the Synthesis and Purification of Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental for cell proliferation and growth.[1][2] Consequently, DHFR has emerged as a significant therapeutic target for the development of anticancer, antibacterial, and antiprotozoal agents.[1][3] This guide provides a comprehensive overview of the synthesis and purification methodologies for potent DHFR inhibitors, exemplified by a thieno[2,3-d]pyrimidine-based compound.

The Role of DHFR in Cellular Metabolism

The folate pathway is central to cellular replication. Dihydrofolate reductase is a key enzyme in this pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. Tetrahydrofolate and its derivatives are vital one-carbon donors in the synthesis of DNA precursors. Inhibition of DHFR disrupts this pathway, leading to a depletion of the nucleotide pool and subsequent cell death.[1][4]

DHFR_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF THF->DHF NADPH NADPH NADP NADP+ dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA TS Thymidylate Synthase DHFR Dihydrofolate Reductase (DHFR) Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Inhibition

Caption: Role of DHFR in the folate metabolic pathway and its inhibition.

Synthesis of a Thieno[2,3-d]pyrimidine-based DHFR Inhibitor

The following section details the synthetic protocol for a potent dual inhibitor of human thymidylate synthase (TS) and DHFR, specifically N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid.[5]

Experimental Protocol: Synthesis

The synthesis involves a multi-step process starting from 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.

  • Bromination of the Thienopyrimidine Core: The starting material is first brominated at the 5-position to yield 2-amino-5-bromo-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.[5]

  • Ullmann Coupling: The bromo-substituted intermediate then undergoes an Ullmann reaction with a substituted aryl thiol. This step is crucial for introducing the side chain that contributes to the inhibitor's binding affinity.[5]

  • Coupling with L-glutamic acid: The resulting benzoic acid derivative is coupled with diethyl L-glutamate.[5]

  • Saponification: The final step is the saponification of the diethyl ester to yield the target diacid compound.[5]

Synthesis_Workflow Start 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Step1 Bromination (5-position) Start->Step1 Intermediate1 2-amino-5-bromo-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Step1->Intermediate1 Step2 Ullmann Coupling (with aryl thiol) Intermediate1->Step2 Intermediate2 Benzoic acid derivative Step2->Intermediate2 Step3 Coupling (with diethyl L-glutamate) Intermediate2->Step3 Intermediate3 Diethyl ester intermediate Step3->Intermediate3 Step4 Saponification Intermediate3->Step4 FinalProduct N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid Step4->FinalProduct

Caption: Synthetic workflow for a thieno[2,3-d]pyrimidine-based DHFR inhibitor.

Purification of DHFR Inhibitors

Purification of the synthesized inhibitor is critical to remove unreacted starting materials, byproducts, and other impurities. A common and effective method is affinity chromatography.

Experimental Protocol: Affinity Chromatography Purification

Affinity chromatography leverages the specific binding interaction between the target molecule (in this case, DHFR) and a ligand (the inhibitor) immobilized on a chromatographic matrix.[6][7][8]

  • Column Preparation: A chromatography column is packed with a resin (e.g., Sepharose) to which a known DHFR inhibitor, such as methotrexate, is covalently bound.[7][9]

  • Sample Loading: The crude cell lysate or reaction mixture containing the DHFR enzyme is loaded onto the column.

  • Binding: The DHFR enzyme specifically binds to the immobilized methotrexate, while other proteins and impurities pass through the column and are washed away.[8]

  • Elution: The purified DHFR is then eluted from the column by changing the buffer conditions, for example, by increasing the salt concentration or changing the pH, or by adding a competitive inhibitor.

Purification_Workflow Start Crude Cell Lysate (containing DHFR) Step1 Load onto Affinity Column (Methotrexate-Sepharose) Start->Step1 Step2 Binding of DHFR to Ligand Step1->Step2 Step3 Wash to Remove Impurities Step2->Step3 Step4 Elution of Purified DHFR Step3->Step4 FinalProduct Purified DHFR Step4->FinalProduct

Caption: Workflow for the purification of DHFR using affinity chromatography.

Quantitative Data Summary

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.

CompoundHuman TS IC50 (nM)Human DHFR IC50 (nM)
N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid4020
Pemetrexed1.37200
Methotrexate>1000020

Data sourced from Gangjee et al.[5]

Conclusion

The methodologies outlined in this guide provide a foundational understanding of the synthesis and purification of potent DHFR inhibitors. The thieno[2,3-d]pyrimidine scaffold serves as a versatile platform for the design of dual inhibitors targeting both DHFR and TS. The detailed protocols and workflows presented herein are intended to aid researchers in the development of novel antifolate agents for various therapeutic applications.

References

A Technical Guide to the Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Dhfr-IN-2" is not available in the public domain. This guide provides a comprehensive overview of the general mechanism of action of Dihydrofolate Reductase (DHFR) inhibitors, using well-characterized examples to illustrate key principles.

Introduction to Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[3][4] THF and its derivatives are essential for a variety of biosynthetic reactions, including the synthesis of purines, thymidylate, and several amino acids such as methionine and glycine.[5] By providing the necessary one-carbon units for these processes, DHFR plays a pivotal role in DNA synthesis, repair, and cellular proliferation.[1][4] Consequently, DHFR has become an important therapeutic target for various diseases, including cancer and microbial infections.[1][4]

DHFR inhibitors are a class of drugs that block the activity of this enzyme, leading to a depletion of THF.[1][5] This disruption of the folate pathway interferes with DNA synthesis and cell growth, particularly in rapidly dividing cells like cancer cells and bacteria.[6][7]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, DHF.[2] Many of these inhibitors are structural analogs of folic acid.[6] The inhibition of DHFR leads to a cascade of downstream effects:

  • Depletion of Tetrahydrofolate (THF): The primary consequence of DHFR inhibition is the reduced production of THF.

  • Inhibition of Thymidylate Synthesis: THF is a cofactor for thymidylate synthase, an enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[3]

  • Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purines, which are fundamental components of DNA and RNA.

  • Cell Cycle Arrest and Apoptosis: The lack of essential nucleotides for DNA replication leads to cell cycle arrest, primarily at the G1/S boundary, and can ultimately trigger programmed cell death (apoptosis).[8]

The overall signaling pathway is illustrated in the diagram below.

DHFR_Inhibition_Pathway cluster_Folate_Pathway Folate Metabolism cluster_Inhibitor Inhibition cluster_Downstream_Effects Downstream Cellular Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Cell_Proliferation Cell Proliferation NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR_Inhibitor->DHFR Inhibits dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis DNA_Synthesis->Cell_Proliferation

Caption: Signaling pathway of DHFR inhibition.

Quantitative Data on DHFR Inhibitors

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values can vary significantly depending on the specific inhibitor and the species from which the DHFR enzyme is derived. This species selectivity is a critical factor in the development of antimicrobial drugs. The table below summarizes the inhibitory activity of two well-known DHFR inhibitors, methotrexate and trimethoprim, against DHFR from different sources.

InhibitorTarget OrganismDHFR IsoformIC50 (nM)Ki (nM)Reference
MethotrexateHomo sapiensHuman DHFR~1~0.003-0.1[9]
MethotrexateEscherichia coliBacterial DHFR~1,000-[10]
TrimethoprimHomo sapiensHuman DHFR~30,000~2,600[10]
TrimethoprimEscherichia coliBacterial DHFR~5~0.5-1.5[10]

Note: IC50 and Ki values can vary based on experimental conditions.

Experimental Protocols

The characterization of DHFR inhibitors involves a series of in vitro and cell-based assays. Below are outlines of standard protocols for a DHFR enzyme inhibition assay and a cell proliferation assay.

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • Recombinant DHFR enzyme (e.g., human, bacterial)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test inhibitor compound (e.g., this compound)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Dissolve DHF, NADPH, and the test inhibitor in the assay buffer to the desired stock concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add NADPH and DHF to each well to start the reaction.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHFR_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, DHF, NADPH, Inhibitor) Assay_Setup Set up 96-well plate: Buffer + Inhibitor + DHFR Enzyme Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at constant temperature Assay_Setup->Pre_incubation Reaction_Start Add NADPH and DHF to initiate reaction Pre_incubation->Reaction_Start Kinetic_Read Measure Absorbance at 340 nm (kinetic) Reaction_Start->Kinetic_Read Calculate_Velocity Calculate Initial Reaction Velocities Kinetic_Read->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

References

The Structural Dance of Inhibition: A Technical Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidine Analogs as DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2,4-diaminopyrimidine analogs, a prominent class of dihydrofolate reductase (DHFR) inhibitors. Due to the limited public information on a specific compound designated "Dhfr-IN-2," this paper will focus on the well-established and extensively studied 2,4-diaminopyrimidine scaffold, exemplified by the antibacterial drug trimethoprim. We will delve into the quantitative impact of structural modifications on inhibitory activity, provide detailed experimental methodologies, and visualize key biological and experimental processes.

The Critical Role of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a vital enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies.

The 2,4-diaminopyrimidine moiety is a key pharmacophore that mimics the binding of the natural substrate, dihydrofolate, to the active site of the DHFR enzyme.

Quantitative Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidine Analogs

The inhibitory potency of 2,4-diaminopyrimidine analogs against DHFR is highly dependent on the nature and position of substituents on the benzyl ring. The following table summarizes the IC50 values for a series of trimethoprim analogs, highlighting the impact of these modifications.

Compound IDR3' SubstituentR4' SubstituentR5' SubstituentIC50 (µM) for E. coli DHFRReference
Trimethoprim -OCH3-OCH3-OCH3~0.005-0.01[1][2]
Analog 1-H-OCH3-H0.23[3]
Analog 2-OCH3-H-OCH30.11[3]
Analog 3-H-H-H1.0[3]
Analog 4-Cl-H-H0.15[3]
Analog 5-H-Cl-H0.17[3]
Analog 6-Br-H-H0.12[3]
Analog 7-H-Br-H0.20[3]
Analog 8-NO2-H-H0.80[3]
Analog 9-H-NO2-H1.20[3]
Analog 10-NH2-H-H0.50[3]
Analog 11-H-NH2-H0.70[3]

Key SAR Insights:

  • Trimethoxy Substitution: The trimethoxy substitution at the 3', 4', and 5' positions of the benzyl ring, as seen in trimethoprim, is optimal for potent inhibition of bacterial DHFR.

  • Positional Isomers: The positioning of the methoxy groups is critical. Analogs with single or double methoxy substitutions are significantly less potent than trimethoprim.

  • Electron-Withdrawing Groups: Halogen substitutions (Cl, Br) at various positions on the benzyl ring generally maintain good inhibitory activity.

  • Electron-Donating Groups: While methoxy groups are beneficial, other electron-donating groups like amino (-NH2) can have a variable effect depending on their position.

  • Steric Hindrance: The "active" shape of these compounds suggests that substitution at the meta position of the benzyl ring is generally more favorable than at the para position.[3]

Experimental Protocols

Spectrophotometric DHFR Inhibition Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • Recombinant DHFR enzyme

  • NADPH solution

  • Dihydrofolate (DHF) solution

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Test compounds (2,4-diaminopyrimidine analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare stock solutions of NADPH, DHF, and test compounds. The final concentrations in the assay will typically be in the micromolar range for NADPH and DHF, and variable for the test compounds.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADPH solution

    • Test compound at various concentrations (or solvent control)

    • DHFR enzyme solution

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to each well.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance (ΔA340/min) for each well.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of DHFR activity, by fitting the data to a suitable dose-response curve.[4][5][6][7]

MTT Cell Proliferation Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8]

Materials:

  • Cell line of interest (e.g., a bacterial strain or a cancer cell line)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Test compounds (2,4-diaminopyrimidine analogs)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value for cell proliferation.[9][10]

Visualizing the Molecular Landscape

DHFR Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolism pathway, which is essential for nucleotide synthesis.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Purines Purine Synthesis THF->Purines NADPH NADPH NADPH->DHFR NADP NADP+ Serine Serine SHMT Serine Hydroxymethyl transferase (SHMT) Serine->SHMT Glycine Glycine Glycine->SHMT TS Thymidylate Synthase (TS) MethyleneTHF->TS dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR->THF H+ DHFR->NADP TS->DHF TS->dTMP SHMT->MethyleneTHF Inhibitor 2,4-Diaminopyrimidine Inhibitors Inhibitor->DHFR

Caption: The folate metabolism pathway and the inhibitory action of 2,4-diaminopyrimidine analogs on DHFR.

Experimental Workflow for DHFR Inhibitor Evaluation

This diagram outlines a typical workflow for the screening and characterization of novel DHFR inhibitors.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & SAR cluster_2 Lead Optimization A Compound Library (2,4-Diaminopyrimidine Analogs) B High-Throughput DHFR Inhibition Assay A->B C Identification of 'Hits' B->C D IC50 Determination (Dose-Response) C->D E Cell-Based Proliferation Assay (e.g., MTT Assay) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Medicinal Chemistry (Analog Synthesis) F->G Design H In Vivo Efficacy & Toxicity Studies F->H G->D Test I Lead Candidate Selection H->I

Caption: A generalized experimental workflow for the discovery and development of novel DHFR inhibitors.

Conclusion

The 2,4-diaminopyrimidine scaffold remains a cornerstone in the design of potent and selective DHFR inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the benzyl ring in modulating inhibitory activity. The provided experimental protocols offer a robust framework for the in vitro evaluation of novel analogs. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to develop next-generation therapeutics with improved efficacy and reduced potential for resistance.

References

Methodological & Application

Application Notes and Protocols: In Vitro Inhibition of Dihydrofolate Reductase (DHFR) by Dhfr-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential for the synthesis of purines, thymidylate, and several amino acids, which are vital for DNA synthesis and cell proliferation.[2][3] Consequently, DHFR has emerged as a significant therapeutic target for various diseases, including cancer and infectious diseases.[2][4][5] Molecules that inhibit DHFR, known as antifolates, can disrupt these essential metabolic processes, leading to cell death.[2][6] This document provides a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of a compound, here exemplified by "Dhfr-IN-2," on DHFR.

The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.[1][6] The presence of an inhibitor, such as this compound, will slow down this reaction, leading to a reduced rate of NADPH consumption.

DHFR Signaling Pathway and Inhibition

The DHFR enzyme is a key component of the folate synthesis pathway, which is essential for nucleotide biosynthesis. Inhibition of this pathway disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Inhibition Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis DHFR->Tetrahydrofolate NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA_Synthesis DNA Synthesis Thymidylate_Synthesis->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Dhfr_IN_2 This compound (Inhibitor) Dhfr_IN_2->DHFR

Caption: DHFR signaling pathway and point of inhibition.

Quantitative Data Summary

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the DHFR enzyme by 50%. The IC50 is determined by performing the enzymatic assay with a range of this compound concentrations and fitting the resulting data to a dose-response curve.

Table 1: Illustrative Inhibitory Activity of this compound against DHFR

CompoundTargetAssay TypeIC50 (nM)Hill Slope
This compoundDHFREnzymatic50.01.2
Methotrexate (Control)DHFREnzymatic5.01.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named "this compound". Methotrexate is a well-known DHFR inhibitor and is often used as a positive control.[6]

Experimental Protocol: In Vitro DHFR Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.[1]

Materials and Reagents
  • Human recombinant DHFR enzyme

  • Dihydrofolate (DHF), DHFR substrate[1]

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • This compound (test inhibitor)

  • Methotrexate (positive control inhibitor)[6]

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm[1]

Reagent Preparation
  • DHFR Assay Buffer: Prepare the buffer and warm to room temperature before use.[1]

  • NADPH Stock Solution (20 mM): Reconstitute lyophilized NADPH with DHFR Assay Buffer. Aliquot and store at -20°C.[1]

  • DHF Stock Solution (10 mM): Dissolve DHF in DHFR Assay Buffer. Due to its limited stability, prepare this solution fresh on the day of the experiment.

  • DHFR Enzyme Working Solution: Dilute the DHFR enzyme stock to the desired concentration in cold DHFR Assay Buffer. Keep on ice during use.[1][6] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-20 minutes.

  • This compound and Methotrexate Stock Solutions (10 mM): Dissolve the compounds in 100% DMSO.

  • Serial Dilutions of Inhibitors: Prepare a series of dilutions of this compound and methotrexate in DHFR Assay Buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

Assay Procedure

The following procedure outlines the steps for setting up the assay in a 96-well plate.

DHFR_Assay_Workflow A Prepare Reagents (Buffer, NADPH, DHF, Enzyme, Inhibitors) B Add Assay Buffer, NADPH, and Inhibitor (this compound or Control) to 96-well plate A->B C Pre-incubate at Room Temperature (e.g., 10-15 minutes) B->C D Initiate Reaction by adding DHFR Substrate (DHF) C->D E Immediately measure absorbance at 340 nm in kinetic mode for 10-20 minutes D->E F Data Analysis: Calculate reaction rates and determine IC50 values E->F

Caption: Experimental workflow for the DHFR inhibition assay.

  • Plate Setup:

    • Blank wells: 100 µL DHFR Assay Buffer.

    • Enzyme Control (No Inhibitor) wells: Add diluted inhibitor solvent (e.g., 1% DMSO in assay buffer).

    • Inhibitor wells: Add serial dilutions of this compound.

    • Positive Control wells: Add serial dilutions of methotrexate.

  • Add Enzyme and NADPH: To all wells except the blank, add the DHFR enzyme working solution and the NADPH solution. The typical final volume per well before adding the substrate is around 180 µL.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Initiate Reaction: Add the DHF solution to all wells to start the enzymatic reaction. The final assay volume is typically 200 µL.[6]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes at room temperature.[3]

Data Analysis
  • Calculate Reaction Rates: Determine the rate of NADPH consumption (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Vinhibitor - Vblank) / (Venzyme control - Vblank)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Troubleshooting

  • High background absorbance: Ensure the DHF and NADPH solutions are fresh and have been protected from light.[1][6]

  • Non-linear reaction rate: The enzyme concentration may be too high or the substrate concentration too low. Optimize these parameters.

  • Precipitation of compounds: Ensure the final DMSO concentration is low and the compounds are fully dissolved.

  • Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents in the wells.

By following this detailed protocol, researchers can effectively evaluate the inhibitory potential of compounds like this compound against the DHFR enzyme, providing valuable data for drug discovery and development efforts.

References

Application Notes and Protocols for Determining the Efficacy of DHFR Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to determine the efficacy of Dihydrofolate Reductase (DHFR) inhibitors, using the hypothetical compound Dhfr-IN-2 as an example.

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA replication and cell proliferation.[2][4][5] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and microbial infections.[3][4][6][7] DHFR inhibitors block the production of THF, leading to a depletion of the precursors necessary for DNA synthesis and ultimately causing cell cycle arrest and apoptosis.[4][6][8]

This document outlines detailed protocols for assessing the efficacy of a novel DHFR inhibitor, this compound, through cell-based assays. The described methods include both indirect measurement of cell viability and direct quantification of DHFR activity within a cellular context.

Signaling Pathway

The inhibition of DHFR by compounds like this compound directly impacts the folate synthesis pathway, a critical process for cellular proliferation. The diagram below illustrates the central role of DHFR and the consequences of its inhibition.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_downstream Downstream Processes DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Catalyzes DHFR->NADP Dhfr_IN_2 This compound Dhfr_IN_2->DHFR Inhibits DNA_Synthesis DNA Synthesis & Replication Nucleotide_Synthesis->DNA_Synthesis Cell_Proliferation Cell Proliferation Amino_Acid_Synthesis->Cell_Proliferation DNA_Synthesis->Cell_Proliferation

Caption: DHFR's role in the folate pathway and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-468, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

DHFR Activity Assay in Cell Lysates

This protocol directly measures the enzymatic activity of DHFR in cells treated with this compound. The assay is based on the NADPH-dependent reduction of DHF to THF, which can be monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[9][10][11]

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • DHFR Assay Buffer (50 mM Tris, 50 mM NaCl, pH 7.4)[12]

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • UV-transparent 96-well plate

  • Spectrophotometer with kinetic reading capabilities

Procedure:

  • Cell Treatment and Lysis:

    • Seed 300,000 cells per well in 6-well plates and allow them to adhere for 24 hours.[12]

    • Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

    • Wash cells with cold PBS and lyse them on ice using cell lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Enzymatic Reaction:

    • In a UV-transparent 96-well plate, add the following to each well:

      • DHFR Assay Buffer

      • Cell lysate (normalized for protein concentration)

      • NADPH solution

    • Initiate the reaction by adding the DHF solution.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 2.5 minutes at 22°C.[9]

Data Analysis: Calculate the rate of NADPH depletion (change in absorbance over time) for each sample. The DHFR activity is proportional to this rate. Compare the activity in treated samples to the vehicle control to determine the percentage of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of a DHFR inhibitor in a cell-based assay.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis A Maintain Cancer Cell Line B Seed Cells into Multi-well Plates A->B D Treat Cells with this compound (and Controls) B->D C Prepare Serial Dilutions of this compound C->D E Cell Viability Assay (e.g., MTT) D->E F DHFR Activity Assay in Cell Lysates D->F G Measure Absorbance/ Fluorescence E->G F->G H Calculate % Inhibition and IC50 Values G->H

Caption: General workflow for cell-based DHFR inhibitor screening.

Data Presentation

The following tables present example data for the efficacy of this compound compared to the known DHFR inhibitor, Methotrexate (MTX).

Table 1: Cell Viability (MTT Assay) in MDA-MB-468 Cells

CompoundIC50 (µM)
This compound0.5
Methotrexate0.1

Table 2: DHFR Enzymatic Activity in MDA-MB-468 Cell Lysates

CompoundIC50 (µM)
This compound0.2
Methotrexate0.05

Table 3: Folinic Acid Rescue Experiment

To confirm that the cytotoxic effect of this compound is due to DHFR inhibition, a rescue experiment can be performed using folinic acid, which can be converted to THF without the need for DHFR.[8][12]

TreatmentCell Viability (%)
Vehicle Control100
This compound (0.5 µM)52
This compound (0.5 µM) + Folinic Acid (100 µM)95
Methotrexate (0.1 µM)48
Methotrexate (0.1 µM) + Folinic Acid (100 µM)92

Conclusion

The protocols and workflows described in these application notes provide a robust framework for evaluating the efficacy of DHFR inhibitors in a cell-based context. By combining indirect measures of cell health with direct enzymatic assays, researchers can gain a comprehensive understanding of the potency and mechanism of action of novel compounds like this compound. The provided example data tables serve as a template for presenting results in a clear and concise manner, facilitating comparison between different inhibitors.

References

Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dihydrofolate Reductase (DHFR) inhibitors in cell culture experiments. While specific data for a compound designated "Dhfr-IN-2" is not publicly available, the following guidelines offer a comprehensive framework for determining the solubility, stability, and appropriate handling of novel DHFR inhibitors for in vitro studies.

Introduction to DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1][2][3] Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth.[1][4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it a key target for anticancer and antimicrobial therapies.[4][5][6][7]

Solubility and Stability of DHFR Inhibitors

The successful application of any compound in cell culture hinges on its solubility and stability in the experimental medium. Poor solubility can lead to inaccurate dosing and precipitation, while instability can result in loss of activity over the course of an experiment.

Solubility Determination

The solubility of a novel DHFR inhibitor should be determined in commonly used solvents like Dimethyl Sulfoxide (DMSO) and in the final cell culture medium.

Table 1: Solubility of DHFR Inhibitors

SolventGeneral Solubility ProfileRecommended Stock ConcentrationFinal Concentration in Media
DMSO Many small molecule inhibitors are readily soluble in DMSO.10-100 mM (prepare fresh or store in small aliquots at -20°C or -80°C)Typically ≤ 0.5% (v/v) to avoid solvent toxicity.[8]
Cell Culture Medium (e.g., DMEM, RPMI-1640) Solubility is often limited and should be empirically determined.N/AShould be below the determined solubility limit to prevent precipitation.
Aqueous Buffers (e.g., PBS) Solubility can vary significantly based on the compound's chemical properties.Dependent on experimental needs and solubility limits.As required for specific assays.

Protocol 1: Determining Solubility in Cell Culture Medium

This protocol outlines a method to determine the practical solubility of a DHFR inhibitor in your specific cell culture medium.

Materials:

  • DHFR inhibitor

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a high-concentration stock solution of the DHFR inhibitor in DMSO (e.g., 100 mM).

  • Create a serial dilution of the inhibitor in cell culture medium, starting from a concentration expected to be above the solubility limit (e.g., 100 µM).

  • Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your planned experiments (e.g., 24, 48, 72 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation.

  • To quantify, centrifuge the tubes to pellet any precipitate.

  • Carefully collect the supernatant and measure the absorbance at a wavelength specific to the compound. If the compound lacks a chromophore, HPLC-UV or a similar quantitative method can be used.

  • The highest concentration that remains clear and shows a linear relationship between concentration and absorbance is considered the practical solubility limit.

Stability Assessment

The stability of the DHFR inhibitor in cell culture medium is critical for long-term experiments.

Table 2: Stability of DHFR Inhibitors

ConditionGeneral Stability ProfileRecommendations
Stock Solution in DMSO Generally stable when stored at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
In Cell Culture Medium at 37°C Stability can vary. Degradation can occur over time due to components in the medium or interaction with cellular components.Assess stability over the time course of your experiment (e.g., 24, 48, 72 hours).

Protocol 2: Assessing Stability in Cell Culture Medium

This protocol provides a method to evaluate the stability of a DHFR inhibitor in cell culture medium over time.

Materials:

  • DHFR inhibitor stock solution (in DMSO)

  • Cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a solution of the DHFR inhibitor in cell culture medium at the desired final concentration.

  • Aliquot the solution into multiple tubes or wells.

  • Incubate the samples at 37°C and 5% CO2.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.

  • Analyze the concentration of the intact inhibitor in each sample using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot the concentration of the inhibitor versus time to determine its degradation rate and half-life in the cell culture medium.

Cell-Based Assays

Once solubility and stability are established, the biological activity of the DHFR inhibitor can be assessed in cell culture.

Cell Permeability

For an intracellular target like DHFR, the compound must be able to cross the cell membrane. The Caco-2 cell permeability assay is a common in vitro model for predicting human intestinal absorption of drugs.[9][10]

Protocol 3: Caco-2 Permeability Assay

This protocol provides a general overview of the Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Caco-2 cell culture medium

  • DHFR inhibitor

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the cell monolayer with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the DHFR inhibitor solution to the apical (A) or basolateral (B) side (donor compartment).

  • At specific time points, collect samples from the receiver compartment (the side opposite the donor).

  • Analyze the concentration of the inhibitor in the collected samples using LC-MS/MS or another sensitive analytical method.

  • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Cytotoxicity and Cell Growth Inhibition

The effect of the DHFR inhibitor on cell viability and proliferation is a key measure of its potency.

Protocol 4: MTT/XTT Assay for Cell Viability

This protocol describes a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Target cell line (e.g., a cancer cell line)

  • Cell culture medium

  • DHFR inhibitor

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the DHFR inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a desired period (e.g., 24, 48, 72 hours).

  • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). Down-regulation of DHFR has been shown to have an inhibitory effect on cell proliferation.[11]

Mechanism of Action: Signaling Pathway

DHFR inhibition primarily affects pathways dependent on folate metabolism, leading to a reduction in the synthesis of nucleotides and amino acids, which in turn inhibits DNA replication and cell division.[2][4][5] This can induce cell cycle arrest, typically at the G1/S transition.[11]

DHFR_Inhibition_Pathway Dhfr_IN_2 This compound DHFR Dihydrofolate Reductase (DHFR) Dhfr_IN_2->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required for Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis Required for DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Amino_Acid_Synthesis->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DHFR Inhibition Signaling Pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing a novel DHFR inhibitor for cell culture applications.

Experimental_Workflow Start Start: Novel DHFR Inhibitor Solubility Determine Solubility (DMSO, Media) Start->Solubility Stability Assess Stability in Cell Culture Media Solubility->Stability Permeability Evaluate Cell Permeability (e.g., Caco-2) Stability->Permeability Cytotoxicity Determine Cytotoxicity (e.g., MTT/XTT Assay) Permeability->Cytotoxicity Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) Cytotoxicity->Mechanism End Proceed to In Vivo or Further In Vitro Studies Mechanism->End

Caption: Experimental Workflow for DHFR Inhibitor Characterization.

Conclusion

The protocols and application notes provided offer a robust framework for the initial characterization of novel DHFR inhibitors for cell culture-based research. By systematically evaluating the solubility, stability, permeability, and cytotoxic effects, researchers can ensure the generation of reliable and reproducible data in their drug discovery and development efforts.

References

Application Notes and Protocols for High-Throughput Screening of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are crucial cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[3][4][5] The critical role of DHFR in cell growth has made it an attractive therapeutic target for various diseases, including cancer and infectious diseases caused by bacteria and protozoa.[1][4][6]

Inhibitors of DHFR, such as methotrexate and trimethoprim, are established clinical agents.[1][7] The discovery of novel DHFR inhibitors with improved selectivity, potency, and resistance profiles is an ongoing effort in drug development. High-throughput screening (HTS) provides a robust platform for rapidly evaluating large chemical libraries, such as derivatives of a lead compound like Dhfr-IN-2, to identify promising new inhibitory scaffolds.[8][9][10]

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of novel DHFR inhibitor candidates. The workflow encompasses a primary biochemical screen to identify direct enzyme inhibitors, followed by a cell-based secondary assay to evaluate whole-cell activity and cytotoxicity.

Signaling Pathway: Folate Metabolism

The DHFR enzyme is a central node in the folate synthesis pathway. It facilitates the conversion of DHF to THF, an essential one-carbon donor, while oxidizing the cofactor NADPH to NADP+. Inhibition of DHFR depletes the cellular pool of THF, which in turn halts the production of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) by thymidylate synthase. This disruption of DNA synthesis leads to cell cycle arrest and apoptosis.[3][4]

DHFR_Pathway cluster_0 Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS One-Carbon Donation NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor This compound Derivatives Inhibitor->DHFR dUMP dUMP dUMP->TS dTMP dTMP (Thymidylate) DNA DNA Synthesis dTMP->DNA TS->dTMP

DHFR's role in the folate pathway and inhibitor action.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel DHFR inhibitors follows a multi-stage process. It begins with a primary screen of a large compound library using a sensitive and robust biochemical assay. Hits identified in the primary screen are then subjected to a series of validation and secondary assays to confirm their activity, determine potency (IC50), and assess their effects in a cellular context. This funneling approach efficiently filters a large number of initial compounds down to a small set of validated leads for further development.

HTS_Workflow cluster_workflow Screening Cascade for DHFR Inhibitors Library Compound Library (e.g., this compound Derivatives) PrimaryScreen Primary HTS: Biochemical DHFR Assay (Single Concentration) Library->PrimaryScreen HitSelection Hit Identification (Activity > Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Active Inactive Inactive Compounds HitSelection->Inactive Inactive SecondaryAssay Secondary Assay: Cell-Based Proliferation (e.g., MTT, Trypan Blue) DoseResponse->SecondaryAssay ValidatedHits Validated Lead Compounds SecondaryAssay->ValidatedHits On-Target Activity FalsePositives False Positives/ Cytotoxic SecondaryAssay->FalsePositives Off-Target/ Cytotoxic

A typical workflow for DHFR inhibitor screening.

Experimental Protocols

Protocol 1: Biochemical DHFR Activity Assay (Colorimetric HTS)

This protocol is adapted for a 96- or 384-well format to screen for inhibitors of purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[1][11][12][13] Potential inhibitors will prevent this decrease in absorbance.[14]

Materials:

  • Purified recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 150 mM KCl, 8.9 mM β-mercaptoethanol)[15]

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Methotrexate (MTX), positive control inhibitor[14]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96- or 384-well clear, flat-bottom microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation:

    • Prepare 1X DHFR Assay Buffer by diluting a 10X stock with ultrapure water.[1] Keep on ice.

    • Prepare a stock solution of DHF. Due to light sensitivity, protect the solution from light.[14] Prepare fresh on the day of the experiment.[14]

    • Prepare a stock solution of NADPH.[13]

    • Dilute the DHFR enzyme in ice-cold 1X Assay Buffer to the desired working concentration.

    • Prepare serial dilutions of MTX (positive control) and test compounds in 1X Assay Buffer. Ensure the final DMSO concentration does not exceed 1% to avoid affecting enzyme activity.[16]

  • Assay Plate Setup (per well):

    • Test Wells: Add 2 µL of test compound dilution.

    • Positive Control Wells: Add 2 µL of MTX dilution.

    • Enzyme Control (No Inhibition) Wells: Add 2 µL of 1X Assay Buffer containing DMSO.

    • Background Control Wells: Add 100 µL of 1X Assay Buffer (no enzyme).

    • To all wells except the background control, add 98 µL of the diluted DHFR enzyme solution to bring the volume to 100 µL.[14]

    • Incubate the plate at room temperature for 10-15 minutes to allow compounds to bind to the enzyme.[14]

  • Reaction Initiation and Measurement:

    • Prepare the reaction mix containing NADPH and DHF in 1X Assay Buffer. For a final volume of 200 µL, this would be a 100 µL addition. A typical final concentration is ~200 µM NADPH and ~10 µM DHF.[15]

    • Add 100 µL of the reaction mix to all wells to start the reaction.

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[1][14]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

    • For dose-response experiments, plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This secondary assay evaluates the ability of hit compounds to inhibit the proliferation of cancer cells, providing insight into cell permeability and whole-cell efficacy.[17] The MTT assay measures the metabolic activity of viable cells.[17]

Materials:

  • Human cancer cell line (e.g., A375 melanoma, MDA-MB-231 breast cancer)[16][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hit compounds from primary screen, dissolved in DMSO

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds and controls (e.g., MTX) in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Abs_treated / Abs_vehicle_control) * 100

    • Plot the percent viability against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (cytotoxic concentration 50%) value.

Data Presentation

Quantitative data from screening and dose-response experiments should be organized into clear, structured tables for comparison.

Table 1: Primary HTS Results for a Hypothetical this compound Derivative Library

Compound IDConcentration (µM)% DHFR InhibitionHit (Yes/No)
This compound-0011085.2Yes
This compound-0021012.5No
This compound-0031091.7Yes
...10......
MTX (Control)0.198.5Yes

Hit threshold defined as >50% inhibition.

Table 2: Summary of Potency and Cytotoxicity for Validated Hits

Compound IDDHFR IC50 (nM)[15]Cell Line GI50 (µM)Selectivity Index (SI)
This compound-00135.61.233.7
This compound-00322.40.835.7
MTX (Control)5.20.059.6

Selectivity Index (SI) can be calculated as GI50 / (IC50 converted to µM) to assess on-target vs. cellular effect.

References

Application Notes and Protocols: Apoptosis Induction by Dhfr-IN-2 in Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism and protocols for studying the pro-apoptotic effects of Dhfr-IN-2, a potent inhibitor of Dihydrofolate Reductase (DHFR), in tumor cells.

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[1][3] Inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and ultimately triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][3][4] this compound is a novel small molecule inhibitor designed to target DHFR with high specificity and efficacy, making it a promising candidate for cancer therapy.

Mechanism of Action

This compound competitively binds to the active site of the DHFR enzyme, preventing the conversion of DHF to THF.[3] This blockade of the folate pathway has downstream consequences that culminate in programmed cell death. The depletion of THF inhibits the synthesis of thymidylate, a necessary component of DNA, leading to an imbalance in the nucleotide pool and the accumulation of DNA strand breaks.[3][5] This DNA damage can activate cell cycle checkpoints and, in many cancer cell lines, initiates the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various tumor cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment
HeLaCervical Cancer1.2 ± 0.2
A549Lung Cancer2.5 ± 0.4
HL-60Promyelocytic Leukemia0.8 ± 0.1
HCT116Colon Cancer1.8 ± 0.3

IC50 values were determined using a standard MTT assay.

Table 2: Induction of Apoptosis by this compound in HL-60 Cells

This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V Positive) after 48h
0 (Control)5.2 ± 1.1%
0.525.8 ± 3.5%
1.055.4 ± 4.2%
2.085.1 ± 5.9%

Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Signaling Pathway

The induction of apoptosis by this compound primarily follows the intrinsic or mitochondrial pathway, triggered by cellular stress due to the inhibition of DNA synthesis.

G cluster_0 Dhfr_IN_2 This compound DHFR DHFR Dhfr_IN_2->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR DNA_Synthesis Purine & Thymidylate Synthesis THF->DNA_Synthesis DNA_Damage DNA Damage & Replication Stress DNA_Synthesis->DNA_Damage Inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

A typical workflow for evaluating the apoptotic effects of this compound is outlined below.

G cluster_0 Start Tumor Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability Apoptosis_Assay Apoptosis Quantification (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Caspases, PARP, Bcl-2 family) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Standard experimental workflow for assessing this compound.

Experimental Protocols

Detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

  • Tumor cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Quantification by Annexin V/PI Staining

This protocol is for quantifying the percentage of apoptotic cells.[6][7]

Materials:

  • Tumor cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the viability assay.

  • Harvest the cells (including floating cells in the medium) by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.[8]

Materials:

  • Tumor cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound and harvest.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

References

Application Notes and Protocols: Utilizing Dhfr-IN-2 and Related Compounds in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism of Dihydrofolate Reductase (DHFR) inhibition and detailed protocols for evaluating the combination of DHFR inhibitors, such as Dhfr-IN-2 and its analogs, with other chemotherapeutic agents.

Introduction to DHFR Inhibition in Chemotherapy

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][3] Rapidly dividing cells, such as cancer cells, have a high demand for these building blocks for DNA replication and proliferation.[1][4] Inhibition of DHFR depletes the cellular pool of THF, leading to the disruption of DNA synthesis and ultimately, "thymineless death," making it a key target for cancer chemotherapy.[2][3]

Overview of this compound and Related Compounds

Recent research has led to the development of several novel inhibitors targeting DHFR, some with dual-targeting capabilities.

  • This compound: This compound (also referred to as compound 4e) has been identified as a potent and uncompetitive inhibitor of DHFR from Mycobacterium tuberculosis (MtDHFR), with a half-maximal inhibitory concentration (IC50) of 7 μM.[5][6][7][8] Its primary area of research is focused on tuberculosis.[5][6][7] Currently, there is no publicly available data on the use of this compound in combination with cancer chemotherapeutics.

  • EGFR/DHFR-IN-2: This is a dual inhibitor targeting both human DHFR and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC50 values of 0.192 μM and 0.109 μM, respectively.[9][10][11] This compound has been shown to halt the cell cycle at the G1/S phase and induce apoptosis, making it a candidate for cancer research.[9][10][11]

  • VEGFR-2/DHFR-IN-2: This compound is a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DHFR, with IC50 values of 0.623 μM and 9.085 μM, respectively.[12][13] It has demonstrated cytotoxic activities against various cancer cell lines.[12][13]

  • EGFR/HER2/DHFR-IN-2: This molecule inhibits EGFR, HER2, and DHFR with IC50 values of 0.248 µM, 0.156 µM, and 0.138 µM, respectively. It has shown anti-cancer activity across a range of cancer cell lines.

The strategy of combining a DHFR inhibitor with other chemotherapeutic agents is based on the principle of synergistic or additive effects, where the combined treatment is more effective than the individual drugs alone.

Quantitative Data Summary

The following table summarizes the available inhibitory concentration data for this compound and related dual-target inhibitors.

CompoundTarget(s)IC50 (μM)Cell Line(s)Reference(s)
This compound MtDHFR7N/A (Enzymatic Assay)[5][6][7][8]
EGFR/DHFR-IN-2 h-DHFR0.192N/A (Enzymatic Assay)[9][10][11]
EGFRTK0.109N/A (Enzymatic Assay)[9][10][11]
HepG-26.89Human Liver Cancer[11]
Caco-25.68Human Colon Cancer[11]
VEGFR-2/DHFR-IN-2 VEGFR-20.623N/A (Enzymatic Assay)[13]
DHFR9.085N/A (Enzymatic Assay)[13]
C263.59Murine Colon Carcinoma[13]
HepG28.38Human Liver Cancer[13]
MCF76.75Human Breast Cancer[13]
EGFR/HER2/DHFR-IN-2 EGFR0.248N/A (Enzymatic Assay)
HER20.156N/A (Enzymatic Assay)
DHFR0.138N/A (Enzymatic Assay)
Hep G29.14Human Liver Cancer
HeLa7.33Human Cervical Cancer
HEp-214.18Human Laryngeal Cancer
HCT 11624.87Human Colon Cancer
PC-320.07Human Prostate Cancer
MCF76.16Human Breast Cancer

Signaling Pathways and Experimental Workflow

Signaling Pathway of DHFR Inhibition

DHFR_Pathway cluster_combination Combination Effect DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dNTPs Purine & Thymidylate Synthesis (dNTPs) THF->dNTPs NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA DNA Synthesis & Cell Proliferation dNTPs->DNA Apoptosis Enhanced Apoptosis & Cell Cycle Arrest DNA->Apoptosis Chemotherapeutics Other Chemotherapeutics (e.g., 5-FU, Doxorubicin) Chemotherapeutics->DNA Inhibition Dhfr_IN_2 This compound or Related Inhibitor Dhfr_IN_2->DHFR Inhibition

Caption: Folate metabolism pathway and the inhibitory action of DHFR inhibitors.

General Experimental Workflow for Combination Studies

Experimental_Workflow cluster_assays Cellular Assays start Select Cancer Cell Line & Chemotherapeutic Agent ic50 Determine IC50 of Single Agents (this compound & Chemo Agent) (Cell Viability Assay) start->ic50 combo_design Design Combination Study (e.g., Constant Ratio, Checkerboard) ic50->combo_design treat Treat Cells with Single Agents and Combinations combo_design->treat viability Cell Viability Assay (e.g., MTT, CCK-8) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western_blot Western Blot Analysis (e.g., DHFR, PARP, Caspase-3) treat->western_blot analysis Data Analysis (e.g., Combination Index - CI) viability->analysis apoptosis->analysis cell_cycle->analysis western_blot->analysis conclusion Determine Synergy, Additivity, or Antagonism analysis->conclusion

Caption: Workflow for evaluating a DHFR inhibitor in combination therapy.

Logical Relationship of Combination Therapy

Logical_Relationship dhfr_inhibitor This compound (Inhibits Folate Pathway) reduced_synthesis Reduced Nucleotide Synthesis dhfr_inhibitor->reduced_synthesis chemo_agent Chemotherapeutic Agent (e.g., DNA damaging agent) dna_damage Increased DNA Damage chemo_agent->dna_damage cell_cycle_arrest Cell Cycle Arrest reduced_synthesis->cell_cycle_arrest dna_damage->cell_cycle_arrest apoptosis Induction of Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis synergy Synergistic Cell Death & Tumor Growth Inhibition apoptosis->synergy

Caption: How combination therapy can lead to enhanced anti-cancer effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound or related compounds in combination with other chemotherapeutics.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound and other chemotherapeutic agent(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound, the other chemotherapeutic agent, and their combinations. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC/APC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the other chemotherapeutic agent, and their combination for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC/APC and 5 µL of PI.[7]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.[11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[10]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[12]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.[9]

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as DHFR, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DHFR, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Denature equal amounts of protein and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

By following these application notes and protocols, researchers can effectively evaluate the potential of this compound and related compounds in combination with other chemotherapeutics for cancer therapy.

References

Application Notes and Protocols: Development of Cell Lines Resistant to DHFR Inhibitors (e.g., Dhfr-IN-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3][4] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are vital for DNA replication and cell proliferation.[5][6] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and microbial infections.[2][4][7]

The development of drug resistance is a major limitation in cancer chemotherapy.[7][8] Tumor cells can acquire resistance to DHFR inhibitors through several mechanisms, including amplification of the DHFR gene, mutations that reduce drug binding affinity, and impaired drug transport into the cell.[9][10][11] The generation of drug-resistant cell lines in vitro is an indispensable tool for studying these resistance mechanisms, evaluating novel compounds, and developing combination therapies to overcome clinical resistance.[12]

These application notes provide a comprehensive guide to developing and characterizing cell lines resistant to a DHFR inhibitor, using Dhfr-IN-2 as a representative compound. The core methodology involves continuous exposure of a parental cancer cell line to gradually increasing concentrations of the inhibitor.[12][13]

The Role of DHFR in the Folate Pathway

DHFR is a central enzyme that reduces DHF to THF, utilizing NADPH as a cofactor.[1][4][6] THF is then converted into various forms that donate one-carbon units for the synthesis of thymidylate (dTMP) and purines, the building blocks of DNA. Inhibition of DHFR depletes the THF pool, disrupting DNA synthesis and leading to cell cycle arrest and apoptosis.[5][6]

DHFR_Pathway cluster_0 Cellular Environment DHF Dihydrofolate (DHF) DHFR_enzyme DHFR Enzyme DHF->DHFR_enzyme THF Tetrahydrofolate (THF) dTMP_synthesis Thymidylate & Purine Synthesis (DNA Precursors) THF->dTMP_synthesis NADPH NADPH NADPH->DHFR_enzyme NADP NADP+ DHFR_enzyme->THF Reduction DHFR_enzyme->NADP Inhibitor DHFR Inhibitor (e.g., this compound) Inhibitor->DHFR_enzyme Inhibition

Caption: DHFR Pathway and Inhibition.

Protocol for Generating this compound Resistant Cell Lines

The most common method for establishing drug-resistant cell lines is the gradual dose escalation method.[12][13] This process involves exposing a parental cell line to incrementally increasing concentrations of the drug over a prolonged period, selecting for cells that survive and proliferate at each stage.[12]

Experimental Workflow

The overall workflow consists of three main phases: baseline characterization of the parental cell line, resistance induction through dose escalation, and finally, confirmation and characterization of the newly developed resistant cell line.

Experimental_Workflow cluster_Phase1 Phase 1: Baseline Characterization cluster_Phase2 Phase 2: Resistance Induction cluster_Phase3 Phase 3: Confirmation & Characterization start Parental Cell Line ic50_initial Determine IC50 of this compound (e.g., via CCK-8 Assay) start->ic50_initial culture_low Culture cells in medium with initial low dose (e.g., IC20) ic50_initial->culture_low passage Passage cells until stable growth is observed culture_low->passage increase_dose Gradually increase This compound concentration passage->increase_dose cryo Cryopreserve cells at each successful concentration step passage->cryo loop_node Repeat Passaging & Dose Escalation increase_dose->loop_node loop_node->passage ic50_final Determine IC50 of Resistant Cell Line loop_node->ic50_final calc_ri Calculate Resistance Index (RI) ic50_final->calc_ri maintain Maintain resistant phenotype in culture with maintenance dose calc_ri->maintain characterize Further Characterization (e.g., Gene Amplification Analysis) maintain->characterize

Caption: Workflow for Developing Resistant Cell Lines.

Detailed Methodologies

Materials and Equipment
  • Parental cancer cell line (e.g., MCF-7, HeLa, A549)

  • This compound (or other DHFR inhibitor)

  • Complete cell culture medium (e.g., RPMI 1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell viability assay kit (e.g., CCK-8, MTT)

  • 96-well and standard culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

  • Cryopreservation vials and medium

Protocol 1: Determination of IC50 (Half-Maximal Inhibitory Concentration)

This protocol is essential for establishing the baseline sensitivity of the parental cell line and confirming the resistance level of the new cell line.[14]

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.[14] Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare a series of dilutions of this compound in complete medium. A typical range might span from 0.01 nM to 100 µM.

  • Drug Exposure: Replace the medium in the 96-well plates with 100 µL of the prepared drug dilutions (in triplicate). Include untreated control wells (medium only) and blank wells (medium without cells).

  • Incubation: Incubate the plates for a period relevant to the drug's mechanism (e.g., 48-72 hours) at 37°C and 5% CO2.[14]

  • Viability Assessment: Add 10 µL of CCK-8 solution (or equivalent) to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (Viability % vs. Log Drug Concentration) and determine the IC50 value using non-linear regression analysis.

Table 1: Example IC50 Data for Parental Cell Line

This compound (nM) Absorbance (OD) % Viability
0 (Control) 1.520 100%
1 1.350 88.8%
5 1.100 72.4%
10 0.800 52.6%
20 0.450 29.6%
50 0.150 9.9%
100 0.050 3.3%

| Calculated IC50 | | ~12 nM |

Protocol 2: Induction of Resistance via Dose Escalation
  • Initial Induction: Based on the parental IC50, begin culturing the cells in medium containing a low concentration of this compound, typically the IC10 or IC20 (e.g., 2-3 nM).[13]

  • Monitoring and Passaging: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days. When the surviving cells become confluent (~80%), passage them as usual but into fresh medium containing the same drug concentration.[13]

  • Dose Escalation: Once the cells show stable growth and morphology for 2-3 passages at a given concentration, increase the this compound concentration by a factor of 1.5 to 2.[13]

  • Iterative Process: Repeat step 3, gradually increasing the drug dose. This process is lengthy and can take several months. If cell death exceeds 50-60% at a new concentration, revert to the previous, lower concentration until the culture recovers.[13]

  • Cryopreservation: It is critical to cryopreserve vials of cells at each successfully established concentration.[12] This creates a backup in case the culture is lost at a higher concentration.

  • Target Resistance: Continue the dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.[12][13]

Table 2: Example Dose Escalation Schedule

Step This compound Conc. (nM) Duration (Approx.) Observations
1 2.5 2-3 weeks High initial cell death, slow recovery
2 5 2-3 weeks Moderate cell death, growth rate improving
3 10 3-4 weeks Stable growth after 2 passages
4 20 3-4 weeks Slow adaptation, then stable growth
5 40 4-5 weeks Significant adaptation period required
6 80 4-5 weeks Stable proliferation achieved

| 7 | 150 (Target) | 4-6 weeks | Resistant population established |

Protocol 3: Confirmation and Maintenance of Resistant Cells
  • Confirm Resistance: Once a resistant population is established, perform a cell viability assay (Protocol 1) on both the resistant and parental cell lines simultaneously to determine the new IC50.

  • Calculate Resistance Index (RI): The RI quantifies the level of resistance.[13]

    • RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line)

  • Maintenance: To maintain the resistant phenotype, continuously culture the cells in medium containing a maintenance dose of this compound, typically the IC10-IC20 of the resistant line.[12] Periodically re-check the IC50 to ensure the resistance level remains stable.[12]

  • Drug Withdrawal for Experiments: For specific experiments, culture the resistant cells in drug-free medium for at least a week to avoid interference from the drug.[15]

Table 3: Comparative Analysis of Parental vs. Resistant Cell Lines

Cell Line IC50 for this compound Resistance Index (RI) Fold Change
Parental (MCF-7) 12 nM 1.0 -

| Resistant (MCF-7/DHFR-R) | 180 nM | 15.0 | 15x |

Potential Mechanisms of Resistance to DHFR Inhibitors

The development of resistance is a complex process involving various molecular and cellular adaptations. Understanding these mechanisms is the primary goal of developing resistant cell lines.

Resistance_Mechanisms cluster_main Acquired Resistance to DHFR Inhibitors center_node Reduced Intracellular Drug Efficacy mech1 Mechanism 1: Target Modification mech1->center_node detail1 Point mutations in DHFR gene reduce inhibitor binding affinity. mech1->detail1 mech2 Mechanism 2: Target Overexpression mech2->center_node detail2 Amplification of the DHFR gene leads to excess DHFR enzyme, outcompeting the inhibitor. mech2->detail2 mech3 Mechanism 3: Altered Drug Transport mech3->center_node detail3 Down-regulation of folate carriers (e.g., RFC) impairs drug influx. mech3->detail3

Caption: Common Mechanisms of Resistance to DHFR Inhibitors.

Key mechanisms for resistance to antifolates like methotrexate include:

  • DHFR Gene Amplification: The most common mechanism, where cells increase the copy number of the DHFR gene, leading to overproduction of the DHFR enzyme.[8][10] This excess enzyme effectively titrates out the inhibitor.

  • DHFR Gene Mutation: Mutations in the DHFR gene can alter the structure of the enzyme's active site, reducing its affinity for the inhibitor while still allowing it to process its natural substrate, DHF.[10][11]

  • Impaired Drug Transport: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for many antifolates, can decrease the intracellular accumulation of the drug.[10]

References

Application Notes and Protocols for In Vivo Testing of Dhfr-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Dhfr-IN-2, a novel dihydrofolate reductase (DHFR) inhibitor. The protocols outlined below are based on established methodologies for testing DHFR inhibitors and can be adapted to suit the specific research questions and therapeutic goals for this compound.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA replication and cellular proliferation.[1][2] Consequently, rapidly dividing cells, such as cancer cells, are highly dependent on DHFR activity.[1][3] Inhibition of DHFR depletes the intracellular pool of THF, leading to the disruption of DNA synthesis and cell death, making it an attractive target for cancer chemotherapy.[4][5][6] Methotrexate, a well-known DHFR inhibitor, has been a cornerstone of cancer treatment for decades.[3][7]

Signaling Pathway of DHFR Inhibition

The inhibition of DHFR by compounds like this compound directly impacts the folate metabolism pathway, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_downstream Downstream Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth Amino_Acid_Synth Amino Acid Synthesis THF->Amino_Acid_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis & Repair dTMP->DNA_Synth Purine_Synth->DNA_Synth Cell_Cycle Cell Cycle Arrest DNA_Synth->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Dhfr_IN_2 This compound Dhfr_IN_2->DHFR

Caption: DHFR Inhibition Pathway.

Animal Models for In Vivo Assessment

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The choice depends on the intended therapeutic application, typically in oncology.

Commonly Used Animal Models:

  • Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice (e.g., athymic nude mice, SCID mice).[8] They are widely used to assess the anti-tumor efficacy of novel compounds.[9]

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by transplanting fresh tumor tissue from patients directly into immunodeficient mice.[8] These models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original human tumor.[8]

  • Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop specific types of cancer that more closely mimic human disease progression.[8][9] These models are particularly useful for studying tumor initiation, progression, and the interaction of the drug with a competent immune system.[9]

  • Syngeneic Models: These models utilize transplantable tumors derived from the same inbred strain of immunocompetent mice. They are essential for evaluating immunomodulatory effects of cancer therapies.

For initial efficacy studies of a novel DHFR inhibitor like this compound, xenograft models are often the starting point due to their reproducibility and relatively low cost.

Experimental Protocols

In Vivo Efficacy Assessment in a Xenograft Model

This protocol describes a typical workflow for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.

Efficacy_Workflow start Start cell_culture 1. Cell Line Culture (e.g., HCT-116, A549) start->cell_culture end End implantation 2. Subcutaneous Implantation (Immunocompromised Mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-200 mm³ treatment 5. Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Reached (Tumor size, time) monitoring->endpoint Pre-defined criteria analysis 8. Data Analysis (TGI, Survival) endpoint->analysis analysis->end

Caption: Xenograft Efficacy Study Workflow.

Detailed Methodology:

  • Cell Line and Animal Strain:

    • Select a human cancer cell line known to be sensitive to DHFR inhibition (e.g., colorectal, lung, breast cancer lines).

    • Use 6-8 week old female athymic nude mice.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline, DMSO/Cremophor solution).

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., Methotrexate).

  • Drug Administration:

    • Formulate this compound and the positive control in the appropriate vehicle.

    • Administer the treatment via a clinically relevant route (e.g., intraperitoneal, oral gavage) at a specified schedule (e.g., daily, twice weekly).

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

    • Monitor animal health and euthanize if humane endpoints are reached (e.g., >20% body weight loss, tumor ulceration, or tumor volume exceeding a pre-defined limit).

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Animals: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing:

    • Administer a single intravenous (IV) bolus dose to one group to determine clearance and volume of distribution.

    • Administer a single oral (PO) gavage dose to another group to determine oral bioavailability.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

    • Process blood to obtain plasma and store at -80°C.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Acute Toxicology Study

This study provides an initial assessment of the safety profile of this compound and helps determine the maximum tolerated dose (MTD).

Dose_Response_Logic start Start: Dose Range Finding dose1 Group 1: Low Dose start->dose1 dose2 Group 2: Mid Dose start->dose2 dose3 Group 3: High Dose start->dose3 end End: MTD Determined observe1 Observe for Toxicity (Weight loss, clinical signs) dose1->observe1 observe2 Observe for Toxicity dose2->observe2 observe3 Observe for Toxicity dose3->observe3 eval1 < 10% Weight Loss No severe signs observe1->eval1 eval2 ~10-15% Weight Loss Reversible signs observe2->eval2 eval3 > 20% Weight Loss Severe signs observe3->eval3 eval1->end Dose is well-tolerated eval2->end Dose is near MTD eval3->end Dose exceeds MTD

Caption: Logic for MTD Determination.

Methodology:

  • Animals: Use healthy, young adult rodents (mice or rats).

  • Dose Escalation:

    • Administer single or multiple doses of this compound at escalating levels to different groups of animals.

    • Start with a low dose and increase it in subsequent groups.

  • Observations:

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in behavior, posture, activity).

    • Record body weight daily.

    • The MTD is often defined as the highest dose that does not cause >10-15% body weight loss or other severe, irreversible signs of toxicity.

  • Terminal Procedures:

    • At the end of the study (e.g., 7-14 days), collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-Daily, PO1500 ± 150-+2.5
This compound25Daily, PO800 ± 9546.7-1.8
This compound50Daily, PO450 ± 6070.0-5.2
Methotrexate10Q3D, IP525 ± 7565.0-8.5

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1200450
Tmax (h) 0.081.0
AUC₀-inf (ng·h/mL) 18003600
t½ (h) 2.53.0
CL (L/h/kg) 0.55-
Vd (L/kg) 1.9-
F (%) -20

Table 3: Summary of Acute Toxicology Findings for this compound in Mice (7-day study)

Dose (mg/kg/day)MortalityMean Body Weight Change (%)Key Clinical SignsHistopathology Findings
1000/5-2.1None observedNo significant findings
3000/5-8.5Mild lethargy, ruffled furMinimal to mild bone marrow hypocellularity
10002/5-22.5Severe lethargy, hunched postureModerate to severe bone marrow and lymphoid depletion

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results for this compound will need to be determined through experimentation.

References

Troubleshooting & Optimization

Troubleshooting Dhfr-IN-2 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Dhfr-IN-2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and uncompetitive inhibitor of Dihydrofolate Reductase (DHFR), specifically targeting the enzyme from M. tuberculosis (MtDHFR) with an IC50 of 7 μM. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are critical for cell proliferation and growth.[1][2][3][4][5] By inhibiting DHFR, this compound disrupts these essential cellular processes, making it a subject of interest for research, particularly in tuberculosis.[6]

Q2: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture media. Why is this happening?

This is a common issue encountered with many small molecule inhibitors that are hydrophobic (liposoluble).[7] While this compound may be readily soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility in aqueous solutions like cell culture media or PBS is often very low.[8] When the concentrated DMSO stock is diluted into the aqueous media, the DMSO concentration drops dramatically, and the media can no longer keep the hydrophobic compound in solution, leading to precipitation.[9] The solubility in DMSO is not a reliable predictor of its solubility in the final aqueous experimental solution.

Q3: What is the maximum concentration of DMSO that my cells can tolerate?

The tolerance to DMSO is cell-line specific.[10] However, a general guideline is to keep the final concentration of DMSO in the cell culture media at or below 0.5%.[11][12] Most cell lines can tolerate up to 1%, but this should be determined empirically for your specific cell type.[10][13] Primary cells are often more sensitive and may require the final DMSO concentration to be 0.1% or lower.[14] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[15]

Q4: Can I heat or sonicate my media to redissolve the this compound precipitate?

Yes, these methods can be effective. Gentle warming of the solution, not exceeding 50°C, can help dissolve the compound.[7] Additionally, ultrasonication is a common technique used to help dissolve precipitated compounds in the final working solution.[7] After sonication, it is advisable to visually inspect the solution under a microscope to confirm that the precipitate has dissolved.[7]

Quantitative Data Summary

The following tables provide a summary of the known properties of this compound and general guidelines for DMSO concentrations in cell culture.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₃NO₂[6]
Molecular Weight 227.26 g/mol [6]
IC50 (MtDHFR) 7 μM[6]
Solubility Soluble in DMSO. Low aqueous solubility. Specific solubility data not publicly available, refer to the manufacturer's datasheet.[7][8]

Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationNotes
Most immortalized cell lines ≤ 0.5%Some robust lines may tolerate up to 1%.[10][11][12]
Primary cells and sensitive cell lines ≤ 0.1%These cells are generally more sensitive to solvent toxicity.[14]
General recommendation As low as possibleAlways perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step method to prepare this compound solutions while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture media or buffer (e.g., PBS)

  • Vortexer

  • Water bath sonicator

Procedure:

  • Prepare a High-Concentration Primary Stock Solution in DMSO: a. Allow the this compound powder vial to equilibrate to room temperature before opening to avoid moisture condensation. b. Weigh the required amount of this compound powder and dissolve it in a small volume of 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing. This will be your primary stock. c. Aliquot the primary stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

  • Prepare an Intermediate Dilution in DMSO (Optional but Recommended): a. If your final working concentration is very low, it is advisable to first make an intermediate dilution of your primary stock in 100% DMSO. This helps in achieving a more accurate final dilution.

  • Prepare the Final Working Solution: a. Warm your sterile cell culture media or buffer to 37°C. b. Slowly add the required volume of the this compound DMSO stock (primary or intermediate) to the pre-warmed media while gently vortexing or swirling the tube. Crucially, add the DMSO stock to the media, not the other way around. This rapid dilution and mixing can help prevent immediate precipitation. c. Ensure the final concentration of DMSO in your working solution is within the tolerated range for your cell line (e.g., ≤ 0.5%).[11]

  • Troubleshooting Precipitation in the Working Solution: a. If you observe any cloudiness or precipitate, place the tube containing the working solution in a water bath sonicator for 10-15 minutes.[7] b. Alternatively, gently warm the solution in a 37°C water bath for a few minutes.[7] c. After treatment, visually inspect the solution. A small drop can be placed on a microscope slide to check for any remaining precipitate.[7]

  • Sterilization: a. The high concentration of DMSO in the stock solution is typically self-sterilizing. The final working solution should be prepared under sterile conditions. If filtration is necessary, use a 0.22 µm syringe filter, but be aware that this may remove some of the dissolved compound if it is not fully in solution, thereby lowering the effective concentration.

Visualizations

Dihydrofolate Reductase (DHFR) Pathway

The following diagram illustrates the role of DHFR in the folate metabolic pathway, which is essential for nucleotide synthesis. This compound inhibits the conversion of DHF to THF.

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR_enzyme NADP NADP+ DHFR_enzyme->THF DHFR_enzyme->NADP Dhfr_IN_2 This compound Dhfr_IN_2->DHFR_enzyme Inhibition

Caption: The role of DHFR in the folate metabolic pathway and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound in your experiments.

Troubleshooting_Workflow Start Precipitation Observed in Media Check_DMSO Check Final DMSO Concentration Start->Check_DMSO High_DMSO Is it >0.5% (or toxic level)? Check_DMSO->High_DMSO Reduce_DMSO Remake solution with lower final DMSO % High_DMSO->Reduce_DMSO Yes Check_Stock Check this compound Stock Concentration High_DMSO->Check_Stock No Check_Again Precipitate Still Present? Reduce_DMSO->Check_Again High_Stock Is stock concentration too high for aqueous solubility? Check_Stock->High_Stock Lower_Stock Lower the final working concentration if possible High_Stock->Lower_Stock Yes Sonication Apply Sonication or Gentle Warming (37°C) High_Stock->Sonication No Lower_Stock->Check_Again Sonication->Check_Again Consider_Carrier Consider using a carrier (e.g., BSA or serum) Check_Again->Consider_Carrier Yes Success Proceed with Experiment Check_Again->Success No Consider_Carrier->Success

Caption: A step-by-step workflow for troubleshooting this compound precipitation in aqueous media.

References

Technical Support Center: Overcoming Off-Target Effects of Novel DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing novel dihydrofolate reductase (DHFR) inhibitors, exemplified here as "Dhfr-IN-2". While "this compound" is used as a placeholder, the principles and protocols described herein are broadly applicable to the characterization and troubleshooting of any new chemical probe targeting DHFR. This guide aims to help you anticipate, identify, and mitigate potential off-target effects to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a DHFR inhibitor?

A1: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2][3] It catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2][4] By inhibiting DHFR, compounds like this compound deplete the cellular pool of THF, which in turn disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[2][5][6]

Q2: Why is it critical to evaluate the off-target effects of a new DHFR inhibitor like this compound?

A2: While designed to be specific, small molecule inhibitors can often bind to unintended proteins (off-targets), which can lead to misleading experimental outcomes and potential toxicity.[7] For instance, many inhibitors targeting ATP-binding sites, such as those in kinases, can exhibit cross-reactivity due to structural similarities in these binding pockets across different proteins.[8] Identifying and understanding the off-target profile of a new inhibitor is essential for accurately interpreting phenotypic data and for the development of safer, more effective therapeutics.

Q3: What are some common off-target classes for small molecule inhibitors?

A3: Off-target effects are diverse and depend on the inhibitor's chemical scaffold. However, some protein families are more common off-targets than others. A summary of potential off-target classes is provided in the table below.

Troubleshooting Guide

Q1: I'm observing significant cytotoxicity at concentrations much lower than the IC50 for DHFR inhibition. What could be the cause?

A1: This discrepancy often points to potent off-target effects. The observed toxicity may be mediated by the inhibition of another critical cellular enzyme or receptor. It is also possible that the compound interferes with other cellular processes unrelated to DHFR.

  • Recommended Actions:

    • Perform a kinome scan: As many small molecule inhibitors unintentionally target kinases, a broad kinome profile is a crucial first step to identify potential off-target kinase interactions.

    • Conduct a cellular thermal shift assay (CETSA): This will confirm that this compound is engaging with DHFR in your cellular model at the concentrations you are using.

    • Perform a folinic acid rescue experiment: Supplementing the cell culture medium with folinic acid can bypass the need for DHFR activity. If the toxicity is mitigated by folinic acid, it is likely an on-target effect. If the toxicity persists, it strongly suggests an off-target mechanism.

Q2: My experimental results show modulation of a signaling pathway that is not directly linked to nucleotide biosynthesis. How can I determine if this is an off-target effect?

A2: Phenotypes that are inconsistent with the known function of the intended target are classic indicators of off-target activity.

  • Recommended Actions:

    • Consult kinome profiling data: Check if any of the identified off-target kinases are known regulators of the observed signaling pathway.

    • Use a structurally distinct DHFR inhibitor: If a different DHFR inhibitor does not produce the same signaling effect, it is likely that the phenotype you are observing with this compound is due to an off-target effect.

    • Employ genetic knockdown of DHFR: Use siRNA or shRNA to reduce DHFR expression. If this does not replicate the signaling phenotype, the effect is not mediated by DHFR inhibition.

Q3: How can I definitively confirm that my observed cellular phenotype is a result of on-target DHFR inhibition?

A3: Confirming on-target effects requires a multi-pronged approach to rule out off-target contributions.

  • Recommended Actions:

    • Rescue Experiment: As mentioned, a folinic acid rescue experiment is a gold-standard method. If the phenotype is reversed by providing the downstream product of the DHFR-mediated reaction, it confirms the effect is on-target.

    • Cellular Thermal Shift Assay (CETSA): Demonstrate that this compound binds to DHFR in cells at concentrations that correlate with the observed phenotype.

    • Structure-Activity Relationship (SAR): Test analogs of this compound with varying potency against DHFR. A positive correlation between their cellular activity and their in vitro potency against DHFR strengthens the case for an on-target mechanism.

Data Presentation

Table 1: Potential Off-Target Classes for Small Molecule Inhibitors

Target ClassRationale for Off-Target InteractionPotential Phenotypic Consequences
Protein Kinases The ATP-binding pocket is structurally conserved across the kinome.Altered cell signaling, proliferation, apoptosis, and metabolism.
GPCRs Many small molecules can bind to the allosteric or orthosteric sites of G-protein coupled receptors.Changes in second messenger signaling (e.g., cAMP, Ca2+).
Ion Channels Direct blockade or modulation of ion channel activity.Alterations in membrane potential and cellular excitability.
Other Metabolic Enzymes Structural similarity to the active sites of other metabolic enzymes.Unintended metabolic reprogramming.
Transporters Interference with the function of membrane transporters.Altered cellular uptake or efflux of essential molecules.

Table 2: Hypothetical Kinome Profiling Data for this compound at 1 µM

Kinase Target% InhibitionPotential Implication
DHFR (On-Target) 95%Expected high level of inhibition.
EGFR 5%Likely insignificant off-target activity.
SRC 68%Significant off-target activity. May contribute to observed phenotype.
ERK1 12%Likely insignificant off-target activity.
p38α 75%Significant off-target activity. May contribute to observed phenotype.
CDK2 45%Moderate off-target activity. Warrants further investigation.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[9][10][11]

  • Cell Treatment: Culture your cells to 70-80% confluency. Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in a thermal cycler for 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble DHFR in each sample by Western blotting or ELISA using a DHFR-specific antibody.

  • Data Analysis: Plot the amount of soluble DHFR as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Folinic Acid Rescue Experiment

  • Cell Seeding: Plate your cells at a low density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a concentration range of this compound in the presence or absence of a saturating concentration of folinic acid (e.g., 100 µM). Include vehicle-only and folinic acid-only controls.

  • Incubation: Incubate the cells for a period sufficient to observe the phenotype of interest (e.g., 48-72 hours for a proliferation assay).

  • Phenotypic Readout: Measure the desired phenotype (e.g., cell viability using a colorimetric assay like MTT, or cell cycle progression by flow cytometry).

  • Data Analysis: Compare the dose-response curve of this compound in the presence and absence of folinic acid. A rightward shift in the dose-response curve in the presence of folinic acid indicates that the phenotype is at least partially due to on-target DHFR inhibition.

Mandatory Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotides AminoAcids Amino Acid Synthesis (Methionine, Glycine) THF->AminoAcids DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Inhibitor This compound Inhibitor->DHFR DNA_Synthesis DNA Synthesis & Repair Nucleotides->DNA_Synthesis Cell_Cycle Cell Cycle Progression DNA_Synthesis->Cell_Cycle

Caption: The DHFR signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow start Unexpected Phenotype Observed with this compound confirm_on_target Confirm On-Target Engagement (CETSA) start->confirm_on_target rescue_exp Perform Folinic Acid Rescue Experiment confirm_on_target->rescue_exp Target Engaged kinome_screen Broad Kinome Profiling rescue_exp->kinome_screen Phenotype Not Rescued interpret_data Re-interpret Phenotype in Context of On- and Off-Target Effects rescue_exp->interpret_data Phenotype Rescued (On-Target Effect Confirmed) other_screens Other Off-Target Screens (e.g., GPCR, Ion Channel) kinome_screen->other_screens validate_off_target Validate Key Off-Targets (e.g., siRNA, specific inhibitors) other_screens->validate_off_target validate_off_target->interpret_data

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Tree q1 Is the observed phenotype rescued by folinic acid? a1_yes Phenotype is likely ON-TARGET. Consider dose-response nuances. q1->a1_yes Yes a1_no Phenotype is likely OFF-TARGET. q1->a1_no No q2 Does a structurally different DHFR inhibitor cause the same phenotype? a1_no->q2 a2_yes Phenotype may be a general consequence of DHFR inhibition not rescued by folinic acid. q2->a2_yes Yes a2_no Strong evidence for a This compound-specific OFF-TARGET effect. q2->a2_no No

Caption: Decision tree for troubleshooting unexpected cellular phenotypes.

References

Dhfr-IN-2 degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhfr-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find frequently asked questions and troubleshooting guides to address potential stability and degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and uncompetitive inhibitor of Dihydrofolate Reductase from Mycobacterium tuberculosis (MtDHFR).[1] As an uncompetitive inhibitor, it is believed to bind to the enzyme-substrate complex, which in the case of DHFR would be the MtDHFR-dihydrofolate-NADPH ternary complex. This binding event then prevents the catalytic conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and certain amino acids, thereby inhibiting bacterial growth.[1][2][3]

Q2: What are the known properties of this compound?

Specific data on the stability, degradation, and solubility of this compound are not extensively reported in publicly available literature. The known properties are summarized in the table below.

PropertyValueReference
Target Mycobacterium tuberculosis DHFR (MtDHFR)[1]
Mechanism of Action Uncompetitive Inhibitor[1]
IC50 7 µM[1]
Molecular Formula C14H13NO2[1]
Molecular Weight 227.26 g/mol [1]
CAS Number 331942-46-2[1]
Solubility Not specified.
Storage Conditions Not specified.
Half-life in solution Not specified.

Q3: I am seeing a decrease in the activity of this compound in my experiments over time. What could be the cause?

A decrease in the activity of a small molecule inhibitor like this compound over time can be attributed to several factors related to its stability. As specific degradation pathways for this compound have not been documented, general troubleshooting steps should be followed. Potential causes include:

  • Hydrolysis: The compound may be susceptible to hydrolysis in aqueous buffer solutions. The rate of hydrolysis can be influenced by pH and temperature.

  • Oxidation: this compound may be prone to oxidation, especially if the buffer contains components that can facilitate this process or if it is exposed to air for extended periods.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of some small molecules.

  • Adsorption to surfaces: The compound might be adsorbing to the surfaces of your experimental vessels (e.g., plastic tubes, pipette tips), leading to a lower effective concentration.

Q4: How should I prepare and store stock solutions of this compound?

While specific storage conditions for this compound are not provided by the vendor, general best practices for small molecule inhibitors should be followed:

  • Solvent Selection: Dissolve this compound in an appropriate organic solvent, such as DMSO, to prepare a concentrated stock solution. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid effects on the biological system.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in foil.

  • Working Solutions: Prepare fresh working solutions in your aqueous experimental buffer from the frozen stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

Troubleshooting Guides

Issue: Inconsistent results or loss of inhibitory activity.

This is a common issue that can often be traced back to the stability of the compound in the experimental setup.

Troubleshooting Workflow

G start Inconsistent Results / Loss of Activity check_prep Review Stock Solution Preparation and Storage start->check_prep is_prep_ok Is Preparation and Storage Optimal? check_prep->is_prep_ok check_stability Assess Compound Stability in Assay Buffer is_prep_ok->check_stability Yes optimize_prep Optimize Preparation: - Use fresh DMSO - Aliquot stocks - Minimize freeze-thaw is_prep_ok->optimize_prep No is_stable Is Compound Stable? check_stability->is_stable check_adsorption Investigate Adsorption to Surfaces is_stable->check_adsorption Yes modify_protocol Modify Experimental Protocol: - Prepare fresh dilutions - Reduce incubation time is_stable->modify_protocol No is_adsorbing Is Adsorption Occurring? check_adsorption->is_adsorbing change_materials Change Materials: - Use low-adhesion plastics - Add carrier protein (e.g., BSA) is_adsorbing->change_materials Yes end_bad Contact Technical Support for Further Assistance is_adsorbing->end_bad No end_good Problem Resolved optimize_prep->end_good modify_protocol->end_good change_materials->end_good

Troubleshooting workflow for this compound stability issues.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffer

This protocol describes a general method to assess the stability of this compound in your experimental buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Your experimental buffer (e.g., phosphate-buffered saline, Tris buffer)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for mobile phase)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Develop an HPLC method to resolve this compound from potential degradation products. This will involve optimizing the mobile phase composition (e.g., a gradient of water/acetonitrile with 0.1% formic acid) and flow rate to obtain a sharp, well-defined peak for the intact compound.

  • Prepare the stability samples:

    • Dilute the this compound stock solution into your experimental buffer to a final concentration suitable for your experiments (e.g., 10 µM).

    • Prepare several identical samples.

  • Incubate the samples under the conditions of your experiment (e.g., 37°C).

  • Analyze the samples at different time points:

    • At time zero, immediately inject one of the samples onto the HPLC system to determine the initial peak area of the intact this compound.

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject other samples and record the peak area of the intact compound.

  • Analyze the data:

    • Plot the peak area of the intact this compound against time.

    • A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

    • From this data, you can calculate the half-life of this compound under your experimental conditions.

Signaling Pathways and Logical Relationships

Conceptual Pathway of MtDHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate pathway and how its inhibition by a compound like this compound disrupts downstream synthesis of essential molecules.

G cluster_synthesis Downstream Synthesis DHF Dihydrofolate (DHF) MtDHFR MtDHFR DHF->MtDHFR Substrate THF Tetrahydrofolate (THF) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate AminoAcids Amino Acids (e.g., Methionine) THF->AminoAcids MtDHFR->THF Product Inhibitor This compound Inhibitor->MtDHFR Inhibition

Inhibition of the MtDHFR pathway by this compound.

References

Dhfr-IN-2 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhfr-IN-2 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their Dihydrofolate Reductase (DHFR) inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a spectrophotometric method used to determine the inhibitory activity of a compound against the enzyme Dihydrofolate Reductase (DHFR). DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] This reaction is crucial for the synthesis of nucleotides and certain amino acids, making DHFR a key target for drug development, particularly in cancer chemotherapy.[3][4][5][6] The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][7][8][9][10] When an inhibitor like this compound is present, the rate of NADPH consumption decreases, leading to a smaller change in absorbance.

Q2: What are the key components of a typical DHFR inhibitor assay?

A standard DHFR inhibitor assay kit generally includes the following reagents:

ComponentFunctionStorage Recommendation
DHFR Enzyme The target enzyme that catalyzes the reduction of DHF.-20°C in a glycerol-containing buffer to prevent freeze-thaw cycles.[1][8]
DHFR Assay Buffer Provides the optimal pH and ionic strength for enzyme activity.Room temperature or 4°C.[1][7][8]
Dihydrofolic Acid (DHF) The substrate for the DHFR enzyme.-20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment.[1][7][8]
NADPH The cofactor that provides the reducing equivalents for the reaction.-20°C. Reconstituted solutions should be aliquoted and stored at -20°C.[1][7][10]
Inhibitor (e.g., Methotrexate) A known DHFR inhibitor used as a positive control for inhibition.-20°C. Prepare fresh dilutions for each experiment.[1][7]

Q3: How should I prepare my test compound, this compound, for the assay?

It is recommended to dissolve your test compound in a suitable solvent, such as DMSO, at a high concentration to create a stock solution. Subsequent dilutions should be made in the assay buffer to the desired final concentrations. It is crucial to include a solvent control in your experiment to account for any effects of the solvent on enzyme activity.[7] High concentrations of some solvents can inhibit DHFR.[1][7]

Troubleshooting Guide

Issue 1: High background signal or no change in absorbance.

Potential Cause Troubleshooting Step
Contaminated Reagents Use fresh, high-purity water and reagents. Ensure proper storage conditions for all kit components.
Substrate Instability Dihydrofolate (DHF) is light-sensitive and can degrade. Protect DHF solutions from light and prepare them fresh for each experiment.[7][8]
Non-enzymatic NADPH Oxidation This can be caused by components in the sample or buffer. Run a background control without the DHFR enzyme to measure the rate of non-enzymatic NADPH oxidation and subtract it from your sample readings.[11]
Incorrect Wavelength Ensure your spectrophotometer is set to measure absorbance at 340 nm.[1][7][8][9][10]

Issue 2: Assay results are not reproducible.

Potential Cause Troubleshooting Step
Enzyme Activity Variation The activity of the DHFR enzyme can vary between lots. It is also sensitive to temperature fluctuations. Always keep the enzyme on ice during the experiment and avoid repeated freeze-thaw cycles.[1][7][8] Perform dilutions of the enzyme to find the linear range of activity.[1]
Pipetting Errors The DHFR enzyme is often supplied in a viscous glycerol solution. Use caution when pipetting small volumes. Cutting the end of the pipette tip can help with accurate dispensing.[1]
Inconsistent Incubation Times Ensure that the pre-incubation of the enzyme with the inhibitor and the reaction time are consistent across all wells and experiments.
Sample Preparation Variability If using cell or tissue lysates, ensure consistent protein concentrations.[1]
Human Liver DHFR Variability Be aware that DHFR activity can vary significantly among human liver samples.[11]

Issue 3: The positive control inhibitor (e.g., Methotrexate) does not show inhibition.

Potential Cause Troubleshooting Step
Incorrect Inhibitor Concentration Prepare fresh dilutions of the inhibitor for each experiment. Do not store diluted inhibitor solutions.[1][7]
Insufficient Pre-incubation Some inhibitors, including methotrexate at low concentrations, may require a pre-incubation period with the enzyme to achieve maximal inhibition.[1]
High Substrate Concentration A high concentration of the DHF substrate can compete with the inhibitor, reducing its apparent potency. Optimize the substrate concentration according to the protocol.

Experimental Protocols

Standard DHFR Inhibition Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare fresh dilutions of DHF, NADPH, and your test inhibitor (this compound) in DHFR Assay Buffer.

    • Keep all reagents on ice.[1]

  • Assay Plate Setup:

    • Add the following to the wells of a 96-well clear flat-bottom plate:[7]

      • Test Wells: Assay Buffer, this compound (at various concentrations), and DHFR enzyme.

      • Positive Control Wells: Assay Buffer, a known inhibitor (e.g., Methotrexate), and DHFR enzyme.

      • Enzyme Control Wells: Assay Buffer, solvent control, and DHFR enzyme.

      • Background Control Wells: Assay Buffer and DHFR enzyme (no substrate).

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation:

    • Add the DHF and NADPH solutions to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at room temperature.[1][8][10]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340/min) for each well.

    • Normalize the activity in the presence of the inhibitor to the enzyme control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Visualizations

DHFR Catalytic Pathway

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF 5,6,7,8-Tetrahydrofolate (THF) NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Reagents (Buffer, DHF, NADPH, Inhibitor) Plate_Setup Set up 96-well Plate Reagent_Prep->Plate_Setup Preincubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Preincubation Start_Reaction Add Substrate (DHF) and Cofactor (NADPH) Preincubation->Start_Reaction Measurement Measure Absorbance at 340 nm (Kinetic Mode) Start_Reaction->Measurement Data_Analysis Calculate Reaction Rates and IC50 Measurement->Data_Analysis Troubleshooting_Logic Start Assay Issue Detected High_Background High Background? Start->High_Background Not_Reproducible Not Reproducible? High_Background->Not_Reproducible No Check_Reagents Check Reagent Purity and Storage High_Background->Check_Reagents Yes No_Inhibition No Inhibition with Positive Control? Not_Reproducible->No_Inhibition No Check_Enzyme Verify Enzyme Activity and Handling Not_Reproducible->Check_Enzyme Yes Fresh_Inhibitor Prepare Fresh Inhibitor Dilutions No_Inhibition->Fresh_Inhibitor Yes End Problem Resolved No_Inhibition->End No Protect_DHF Protect DHF from Light Check_Reagents->Protect_DHF Run_Background_Ctrl Run No-Enzyme Control Protect_DHF->Run_Background_Ctrl Run_Background_Ctrl->Not_Reproducible Pipetting Check Pipetting Technique (esp. for viscous liquids) Check_Enzyme->Pipetting Incubation Ensure Consistent Incubation Times Pipetting->Incubation Incubation->No_Inhibition Preincubation_Time Optimize Pre-incubation Time Fresh_Inhibitor->Preincubation_Time Substrate_Conc Check Substrate Concentration Preincubation_Time->Substrate_Conc Substrate_Conc->End

References

Validation & Comparative

A Comparative Analysis of Dhfr-IN-2 and Methotrexate in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of a novel dual-target inhibitor versus a conventional chemotherapeutic agent.

In the landscape of lung cancer therapeutics, the quest for more effective and targeted treatments is perpetual. This guide provides a comprehensive comparison between Dhfr-IN-2, a novel dual inhibitor of dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR), and methotrexate, a long-established DHFR inhibitor used in chemotherapy. This analysis is based on available preclinical data, offering insights into their respective potencies, mechanisms of action, and effects on lung cancer cell lines.

Introduction to the Compounds

This compound , also identified in scientific literature as EGFR/DHFR-IN-2 (9b) , is an experimental small molecule designed to simultaneously block two key pathways in cancer cell proliferation. By inhibiting both DHFR, an enzyme crucial for DNA synthesis, and EGFR, a receptor tyrosine kinase often overactive in lung cancer, this compound represents a multi-targeted therapeutic strategy.

Methotrexate is a cornerstone of chemotherapy and has been used for decades to treat various cancers, including lung cancer. It functions as a folate antagonist, primarily by inhibiting DHFR, which leads to the disruption of DNA and RNA synthesis in rapidly dividing cancer cells.

Comparative Efficacy and Potency

The following tables summarize the available quantitative data on the inhibitory activities of this compound and methotrexate. It is important to note that direct comparative studies of this compound and methotrexate in the same lung cancer cell line are not yet publicly available. The data for this compound in lung cancer cells is currently not published, necessitating an indirect comparison based on its enzymatic activity and performance in other cancer cell lines.

Table 1: In Vitro Inhibitory Activity (IC50/Ki)

CompoundTargetIC50/Ki (nM)Cell LineReference
This compound h-DHFR (enzymatic)192-
EGFR (enzymatic)109-
HepG-2 (hepatocellular carcinoma)6890-[1]
Caco-2 (colorectal adenocarcinoma)5680-[1]
Methotrexate DHFR (enzymatic, apparent Ki)26-
A549 (lung carcinoma)14-
A549 (lung carcinoma)38.33 ± 8.42-
NCI-H460 (lung carcinoma)--

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. Data for this compound in lung cancer cell lines is not currently available.

Mechanism of Action and Cellular Effects

This compound: A Dual-Pronged Attack

This compound's unique mechanism involves the simultaneous inhibition of two critical signaling nodes.

  • DHFR Inhibition: Similar to methotrexate, this compound blocks the activity of dihydrofolate reductase. This enzyme is essential for the conversion of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to a depletion of these precursors, thereby arresting DNA replication and cell proliferation.

  • EGFR Inhibition: this compound also targets the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival. In many lung cancers, EGFR is mutated or overexpressed, leading to its constitutive activation and uncontrolled cell division. By inhibiting the tyrosine kinase activity of EGFR, this compound blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are major drivers of tumorigenesis.

This dual inhibition is hypothesized to lead to a more potent and durable anti-cancer effect, potentially overcoming resistance mechanisms that can arise from targeting a single pathway.

Methotrexate: The Classic Anti-folate

Methotrexate's primary mechanism of action is the competitive inhibition of DHFR. By mimicking folic acid, it binds to the active site of DHFR with high affinity, preventing the synthesis of tetrahydrofolate. This leads to an accumulation of dihydrofolate and a depletion of the folate cofactors necessary for de novo purine and thymidylate synthesis. The consequence is the inhibition of DNA synthesis, repair, and cellular replication, ultimately leading to cell death in rapidly proliferating cancer cells.

Effects on Apoptosis and Cell Cycle

This compound: Preclinical data suggests that this compound induces apoptosis (programmed cell death) and causes cell cycle arrest at the G1/S phase transition. This indicates that the compound effectively halts the progression of cells from the growth phase into the DNA synthesis phase, a critical checkpoint for preventing the proliferation of damaged cells.

Methotrexate: Studies in the A549 lung cancer cell line have shown that methotrexate induces apoptosis.[2][3] Furthermore, it has been demonstrated to cause cell cycle arrest in the G1 phase, preventing cells from entering the S phase.[4] This G1 checkpoint arrest is a common effect of agents that interfere with DNA synthesis precursors.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

cluster_dhfr DHFR Inhibition Pathway cluster_egfr EGFR Inhibition Pathway Dhfr_IN_2 This compound DHFR DHFR Dhfr_IN_2->DHFR Inhibits Methotrexate Methotrexate Methotrexate->DHFR Inhibits THF Tetrahydrofolate DHFR->THF DHF Dihydrofolate DHF->DHFR Purines_Pyrimidines Purine & Pyrimidine Synthesis THF->Purines_Pyrimidines DNA_RNA_Synthesis DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA_Synthesis Cell_Proliferation_DHFR Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation_DHFR Dhfr_IN_2_EGFR This compound EGFR EGFR Dhfr_IN_2_EGFR->EGFR Inhibits EGF EGF EGF->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Cell_Proliferation_EGFR Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Cell_Proliferation_EGFR RAS_RAF_MEK_ERK->Cell_Proliferation_EGFR

Caption: Mechanisms of action for this compound and Methotrexate.

Experimental Workflow: Cell Viability (MTT Assay)

cluster_workflow Cell Viability (MTT) Assay Workflow A Seed Lung Cancer Cells (e.g., A549) in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of this compound or Methotrexate B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) and IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow: Apoptosis Assay (Annexin V/PI Staining)

cluster_workflow Apoptosis Assay (Annexin V/PI) Workflow A Seed Lung Cancer Cells (e.g., A549) B Treat with this compound or Methotrexate A->B C Incubate for a specified time B->C D Harvest cells C->D E Wash with PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC and Propidium Iodide (PI) F->G H Incubate in the dark G->H I Analyze by Flow Cytometry H->I

Caption: Workflow for assessing apoptosis by Annexin V/PI staining.

Experimental Workflow: Cell Cycle Analysis

cluster_workflow Cell Cycle Analysis Workflow A Seed Lung Cancer Cells (e.g., A549) B Treat with this compound or Methotrexate A->B C Incubate for 24-48 hours B->C D Harvest and fix cells (e.g., with cold ethanol) C->D E Treat with RNase D->E F Stain DNA with Propidium Iodide (PI) E->F G Analyze DNA content by Flow Cytometry F->G H Determine percentage of cells in G1, S, and G2/M phases G->H

Caption: Workflow for analyzing cell cycle distribution.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Lung cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or methotrexate. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against drug concentration.[5][6]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Lung cancer cells are seeded in 6-well plates and treated with the desired concentrations of this compound or methotrexate for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[1][7]

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Lung cancer cells are treated with the compounds as described for the apoptosis assay. After treatment, cells are harvested by trypsinization.

  • Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[4]

Conclusion

This compound presents a promising, modern approach to lung cancer therapy by simultaneously targeting two validated and critical pathways. Its dual-inhibitor status offers the potential for enhanced efficacy and a broader therapeutic window compared to single-target agents. Methotrexate, while a stalwart of chemotherapy, is associated with significant side effects and the development of resistance.

The direct comparison of this compound and methotrexate in lung cancer cell lines is a critical next step in preclinical research. Should this compound demonstrate superior potency and a favorable safety profile in these future studies, it could represent a significant advancement in the treatment of lung cancer, particularly in patient populations with EGFR-driven tumors. Researchers are encouraged to conduct head-to-head in vitro and in vivo studies to fully elucidate the comparative therapeutic potential of these two DHFR inhibitors.

References

A Comparative Analysis of Dihydrofolate Reductase (DHFR) Inhibitors: Benchmarking Dhfr-IN-2 Analogs and Standard Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory potency of various molecules against Dihydrofolate Reductase (DHFR), a crucial enzyme in nucleotide synthesis and a well-established target for therapeutic intervention in cancer and infectious diseases. While specific data for Dhfr-IN-2 is not publicly available, this document presents the half-maximal inhibitory concentrations (IC50) for several analogous compounds and established DHFR inhibitors, including Methotrexate, Pemetrexed, and Trimethoprim. The data is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.

Quantitative Comparison of DHFR Inhibitor Potency

The following table summarizes the IC50 values of various inhibitors against DHFR. Lower IC50 values are indicative of higher inhibitory potency. It is important to note that IC50 values can vary depending on the specific assay conditions, enzyme source (species), and cell line used.

InhibitorIC50 Value (nM)Target/Cell LineCitation
Investigational Compounds
DHFR-IN-4123DHFR enzyme
DHFR-IN-50.54 (Ki)Quadruple mutant Plasmodium falciparum DHFR
Established Drugs
Methotrexate0.12 µM (120 nM)DHFR enzymatic assay[1]
Methotrexate6.05 - >1,000Various cancer cell lines[2]
Pemetrexed25, 34, 220CCRF-CEM leukemia, GC3/C1 colon carcinoma, HCT-8 ileocecal carcinoma cells[3]
Trimethoprim20.4E. coli DHFR[4]
Trimethoprim55.26 µM (55,260 nM)Recombinant human DHFR enzyme[5]

Experimental Protocols

The determination of IC50 values for DHFR inhibitors is typically performed using a spectrophotometric enzyme activity assay. This method relies on monitoring the decrease in absorbance of the cofactor NADPH at 340 nm as it is oxidized to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Spectrophotometric DHFR Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DHFR by 50%.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a series of dilutions of the test inhibitor and a reference inhibitor (e.g., Methotrexate) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • A fixed concentration of DHFR enzyme.

      • Varying concentrations of the test inhibitor or reference inhibitor. Include a control well with no inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add a solution containing DHF and NADPH to each well.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes) using a microplate spectrophotometer.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

    • Plot the percentage of DHFR activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

Visualizing DHFR Inhibition and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the DHFR signaling pathway and the experimental workflow for determining IC50 values.

DHFR_Inhibition_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP) THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor DHFR Inhibitor (e.g., this compound) Inhibitor->DHFR DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication

Caption: DHFR inhibition pathway.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF & NADPH - Inhibitor Dilutions Plate_Setup Set up 96-well plate: Enzyme + Inhibitor Reagents->Plate_Setup Incubation Pre-incubate Plate_Setup->Incubation Reaction_Start Initiate reaction with DHF and NADPH Incubation->Reaction_Start Measurement Measure Absorbance at 340 nm (Kinetic Read) Reaction_Start->Measurement Calculation Calculate Reaction Velocities Measurement->Calculation Plotting Plot % Inhibition vs. [Inhibitor] Calculation->Plotting IC50_Determination Determine IC50 via Dose-Response Curve Fit Plotting->IC50_Determination

Caption: IC50 determination workflow.

References

Unveiling the Selectivity of Dhfr-IN-2: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of enzyme inhibitors, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of Dhfr-IN-2, a potent inhibitor of Dihydrofolate Reductase (DHFR), and explores its cross-reactivity with other key reductase enzymes. Through a comprehensive review of available data, we aim to equip scientists with the critical information needed to assess the suitability of this compound for their research applications.

Performance Profile of this compound: A Dual Inhibitor

This compound, also identified as EGFR/DHFR-IN-2 (9b), has been characterized as a dual inhibitor, demonstrating potent activity against both human Dihydrofolate Reductase (h-DHFR) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR^TK). This dual-action mechanism underscores the compound's potential in complex biological systems where both pathways are relevant.

Quantitative analysis of its inhibitory activity reveals the following IC50 values:

Target EnzymeIC50 (µM)
Human Dihydrofolate Reductase (h-DHFR)0.192
Epidermal Growth Factor Receptor (EGFR^TK)0.109

Note: At present, there is no publicly available experimental data on the cross-reactivity of this compound with other reductases such as glutathione reductase or thioredoxin reductase. The information presented here is based on its established activity against h-DHFR and EGFR.

Signaling Pathway and Experimental Workflow

To understand the inhibitory action of this compound, it is crucial to visualize its role within the context of cellular metabolism and the experimental procedures used to characterize it.

cluster_pathway DHFR Signaling Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis DHFR->THF Catalyzes reduction Dhfr_IN_2 This compound Dhfr_IN_2->DHFR Inhibits

Caption: The role of DHFR in nucleotide synthesis and its inhibition by this compound.

The following diagram illustrates a typical experimental workflow for assessing the inhibitory activity of a compound like this compound against DHFR.

cluster_workflow Experimental Workflow: DHFR Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (DHFR, NADPH, DHF, this compound) Start->Prepare_Reagents Incubate Incubate DHFR with varying concentrations of this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add DHF and NADPH) Incubate->Initiate_Reaction Monitor_Absorbance Monitor Decrease in Absorbance at 340 nm (NADPH oxidation) Initiate_Reaction->Monitor_Absorbance Calculate_IC50 Calculate IC50 Value Monitor_Absorbance->Calculate_IC50

Caption: A generalized workflow for determining the IC50 of a DHFR inhibitor.

Experimental Protocols

The determination of the inhibitory potency of this compound against DHFR typically involves a spectrophotometric enzyme inhibition assay. Below is a detailed methodology based on standard protocols.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of human Dihydrofolate Reductase (h-DHFR).

Materials:

  • Human Dihydrofolate Reductase (h-DHFR), purified

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DHF (Dihydrofolic acid)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, and 1 mM DTT)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare working solutions of h-DHFR, NADPH, and DHF in the assay buffer to the desired final concentrations.

  • Assay Setup:

    • In the wells of a 96-well microplate, add a fixed amount of h-DHFR enzyme.

    • Add serial dilutions of this compound to the wells to achieve a range of final concentrations. Include a control well with solvent only (no inhibitor).

    • Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a mixture of the substrates, DHF and NADPH, to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF by DHFR.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value.

Conclusion

This compound is a potent dual inhibitor of h-DHFR and EGFR. While its activity against these two key enzymes is well-documented, its selectivity profile against other reductases remains to be elucidated. The experimental protocols outlined in this guide provide a framework for researchers to independently assess the cross-reactivity of this compound and other inhibitors against a broader panel of reductase enzymes, thereby contributing to a more comprehensive understanding of their pharmacological profiles. Further research into the selectivity of this compound is crucial for its potential development and application in targeted therapies.

The Synergistic Dance of DHFR Inhibitors with Other Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant shift towards combination regimens that exploit synergistic interactions between different drug classes. Dihydrofolate reductase (DHFR) inhibitors, a cornerstone of chemotherapy for decades, are now being strategically paired with other anticancer agents to enhance efficacy, overcome resistance, and minimize toxicity. This guide provides an objective comparison of the synergistic effects of prominent DHFR inhibitors with other cancer therapeutics, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

Methotrexate and 5-Fluorouracil: A Classic Synergy Redefined by Scheduling

The combination of the DHFR inhibitor methotrexate (MTX) and the thymidylate synthase (TS) inhibitor 5-fluorouracil (5-FU) is a long-established synergistic pairing. The efficacy of this combination is highly dependent on the sequence and timing of drug administration.[1][2][3][4]

Mechanism of Synergy

Pre-treatment with methotrexate enhances the cytotoxic effects of 5-fluorouracil through two primary mechanisms. Firstly, by inhibiting DHFR, methotrexate leads to an accumulation of dihydrofolate (DHF) and a depletion of tetrahydrofolate (THF) cofactors. This depletion enhances the binding of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), to thymidylate synthase. Secondly, methotrexate blocks de novo purine synthesis, leading to an increase in intracellular phosphoribosylpyrophosphate (PRPP) levels. This elevation in PRPP enhances the conversion of 5-FU to its active nucleotide forms, thereby increasing its incorporation into RNA and its inhibitory effect on DNA synthesis.[1]

Mechanism of Methotrexate and 5-Fluorouracil Synergy MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Purine_Synth De Novo Purine Synthesis MTX->Purine_Synth Inhibits THF Tetrahydrofolate (THF) Cofactors DHFR->THF TS Thymidylate Synthase (TS) THF->TS Cofactor for PRPP Phosphoribosyl- pyrophosphate (PRPP) Purine_Synth->PRPP Consumes FU_Activation Activation to Active Nucleotides PRPP->FU_Activation Enhances FU 5-Fluorouracil FU->FU_Activation FdUMP FdUMP FU_Activation->FdUMP RNA_Synth RNA Synthesis FU_Activation->RNA_Synth Incorporation into RNA FdUMP->TS Inhibits DNA_Synth DNA Synthesis TS->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to RNA_Synth->Apoptosis Dysfunction leads to

Caption: Signaling pathway of Methotrexate and 5-Fluorouracil synergy.

Quantitative Data
DHFR InhibitorCombination AgentCancer TypeMetricResultReference
Methotrexate5-FluorouracilMetastatic Colorectal CancerObjective Response Rate19% (MTX+5-FU) vs. 10% (5-FU alone)[5]
Methotrexate5-FluorouracilMetastatic Colorectal CancerMedian Survival12.5 months (sequential MTX then 5-FU)[2]
Methotrexate5-FluorouracilMetastatic Colorectal CancerObjective Response Rate36% (3-hour interval MTX then 5-FU)[6]
Experimental Protocol: In Vitro Synergy Assessment

Cell Lines: Human non-small-cell lung cancer cell lines (NCI-H23, NCI-H358) and human colorectal adenocarcinoma cell line (SNU-C1).[7]

Method:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • Drugs are administered in various schedules:

    • Simultaneous 24-hour exposure to both methotrexate and 5-fluorouracil.

    • Sequential 8-hour exposure to 5-fluorouracil followed by 24-hour exposure to methotrexate.

    • Sequential 8-hour exposure to methotrexate followed by 24-hour exposure to 5-fluorouracil.

    • Sequential 24-hour exposure to methotrexate followed by 24-hour exposure to 5-fluorouracil.

  • Cell viability is assessed after a total of 5 days using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The combination effects are analyzed using the isobologram method to determine synergy, additivity, or antagonism.[7]

Experimental Workflow for In Vitro Synergy Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Drugs Add drugs according to schedule Incubate_24h->Add_Drugs Incubate_5d Incubate for 5 days Add_Drugs->Incubate_5d MTT_Assay Perform MTT assay Incubate_5d->MTT_Assay Analyze_Data Analyze data using isobologram method MTT_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing in vitro drug synergy.

Pemetrexed and Cisplatin: A Standard of Care in Non-Squamous NSCLC

Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[8] Its combination with the DNA-damaging agent cisplatin is a first-line treatment for non-squamous non-small-cell lung cancer (NSCLC) and malignant pleural mesothelioma.[9][10]

Mechanism of Synergy

The synergy between pemetrexed and cisplatin is also schedule-dependent. Pre-treatment with pemetrexed is thought to enhance the efficacy of cisplatin. Pemetrexed's inhibition of DNA synthesis precursors can potentiate the effects of cisplatin, which forms DNA adducts and induces apoptosis. The exact molecular mechanisms of this synergy are still under investigation but are believed to involve the cell cycle-specific effects of both agents.

Quantitative Data
DHFR InhibitorCombination AgentCancer TypeMetricResultReference
PemetrexedCisplatinAdvanced NSCLCObjective Response RateStatistically greater than Gemcitabine + Cisplatin[11]
PemetrexedCisplatinAdvanced NSCLCMedian Survival TimeStatistically longer than Gemcitabine + Cisplatin[11]
PemetrexedCisplatinMalignant Pleural MesotheliomaMedian Survival12.8 months (Pemetrexed + Cisplatin) vs. 9.0 months (Cisplatin alone)[10]
PemetrexedCisplatinMalignant Pleural MesotheliomaResponse Rate41.3% (Pemetrexed + Cisplatin) vs. 16.7% (Cisplatin alone)[10]
Experimental Protocol: In Vitro Schedule-Dependent Cytotoxicity

Cell Lines: Human lung cancer (A549), breast cancer (MCF7), ovarian cancer (PA1), and colon cancer (WiDr) cells.[12]

Method:

  • Tumor cells are cultured in appropriate media.

  • Cells are exposed to pemetrexed and cisplatin for 24 hours at various schedules:

    • Simultaneous exposure to both drugs.

    • Sequential exposure to cisplatin for 24 hours followed by pemetrexed for 24 hours.

    • Sequential exposure to pemetrexed for 24 hours followed by cisplatin for 24 hours.

  • After drug exposure, the cells are washed and incubated in drug-free medium for a total of 5 days.

  • Cell viability is determined by the isobologram method to assess for synergy, additivity, or antagonism.[12]

Trimetrexate and Raltitrexed: Targeting the Folate Pathway at Two Points

Trimetrexate is a non-classical, lipophilic DHFR inhibitor that can enter cells independently of the folate transporter.[13][14] Raltitrexed (Tomudex) is a specific inhibitor of thymidylate synthase. The combination of these two agents targets the folate metabolic pathway at two distinct points.

Mechanism of Synergy

Similar to the methotrexate/5-FU combination, the sequential administration of trimetrexate followed by raltitrexed is crucial for a synergistic effect. By inhibiting DHFR, trimetrexate leads to a depletion of the reduced folate cofactors necessary for thymidylate synthase activity, thereby potentiating the inhibitory effect of raltitrexed.

Quantitative Data
DHFR InhibitorCombination AgentCancer Cell LinesScheduleResultReference
TrimetrexateRaltitrexedColo201, LoVo, WiDr (Colon)Sequential (Trimetrexate then Raltitrexed)Synergistic[15][16]
TrimetrexateRaltitrexedColo201, LoVo, WiDr (Colon)SimultaneousAdditive[15][16]
TrimetrexateRaltitrexedColo320 (Colon)SimultaneousAntagonistic[15][16]
Experimental Protocol: In Vitro Combination Effects

Cell Lines: Human colon cancer cell lines (Colo201, Colo320, LoVo, and WiDr).[15]

Method:

  • Cells are seeded and allowed to adhere.

  • The cells are exposed to trimetrexate and raltitrexed according to different schedules:

    • Simultaneous 24-hour exposure.

    • Sequential 24-hour exposure to raltitrexed followed by 24-hour exposure to trimetrexate.

    • Sequential 24-hour exposure to trimetrexate followed by 24-hour exposure to raltitrexed.

  • Cell growth inhibition is measured after 5 days using an MTT assay.

  • The effects of the drug combinations are analyzed by the isobologram method.[15]

Conclusion

The synergistic combination of DHFR inhibitors with other anticancer agents represents a powerful strategy in cancer chemotherapy. As demonstrated, the efficacy of these combinations is often highly schedule-dependent, underscoring the importance of understanding the underlying biochemical interactions to optimize clinical outcomes. The data and protocols presented in this guide offer a comparative framework for researchers and drug development professionals to explore and advance novel combination therapies targeting the folate pathway and beyond. Further investigation into the molecular basis of these synergistic interactions will continue to pave the way for more effective and personalized cancer treatments.

References

Comparative Analysis of Dhfr-IN-2 Binding Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the binding kinetics of Dhfr-IN-2 against other prominent Dihydrofolate Reductase (DHFR) inhibitors. This document provides a summary of available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, making it a well-established target for various therapeutic agents, including antibacterial and anticancer drugs. Understanding the binding kinetics of novel inhibitors is paramount for developing more effective and selective therapeutics. This guide focuses on this compound, a potent and uncompetitive inhibitor of Mycobacterium tuberculosis DHFR (MtDHFR), and places its activity in the context of well-characterized DHFR inhibitors such as methotrexate and trimethoprim.

Quantitative Comparison of DHFR Inhibitor Binding Parameters

The following table summarizes key binding parameters for this compound and other selected DHFR inhibitors. It is important to note that direct comparison of binding kinetics (k_on, k_off) for this compound is limited by the currently available data, which primarily reports the half-maximal inhibitory concentration (IC50).

InhibitorTarget DHFRInhibition TypeIC50 (µM)K_d (nM)K_i (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
This compound M. tuberculosisUncompetitive7[1]----
Methotrexate HumanCompetitive, Slow-binding-9.5[2]0.00341.0 x 10⁸[3]0.0155[2]
Trimethoprim E. coliCompetitive--4-5[4]0.4 x 10⁸[3]15[3]
AMPQD E. coliCompetitive, Slow-onset, Tight-binding--7.42--
PQD E. coliCompetitive3.09 (human)----

Note: Data for different inhibitors are often determined using various experimental conditions and against DHFR from different species, which can influence the absolute values. The absence of a value is denoted by "-".

Signaling Pathway and Inhibition Mechanism

DHFR plays a vital role in the synthesis of tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. The following diagram illustrates the folate metabolism pathway and the points of inhibition by DHFR inhibitors.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR ES_complex DHFR-DHF-NADPH Complex DHF->ES_complex THF Tetrahydrofolate (THF) DNA DNA Synthesis & Amino Acid Metabolism THF->DNA NADPH NADPH NADPH->DHFR NADPH->ES_complex NADP NADP+ DHFR->THF DHFR->NADP DHFR->ES_complex Inhibitor DHFR Inhibitors (e.g., Methotrexate, Trimethoprim) Inhibitor->DHFR Uncomp_Inhibitor Uncompetitive Inhibitor (this compound) Uncomp_Inhibitor->ES_complex

Caption: Folate metabolism pathway and DHFR inhibition.

Competitive inhibitors like methotrexate and trimethoprim bind to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate. In contrast, an uncompetitive inhibitor like this compound binds to the enzyme-substrate complex, in this case, the DHFR-DHF-NADPH ternary complex. This distinct mechanism of action can offer advantages in certain therapeutic contexts.

Experimental Protocols

The determination of inhibitor binding kinetics involves a variety of biophysical and biochemical assays. Below are generalized protocols for common methods used to characterize DHFR inhibitors.

Dihydrofolate Reductase Activity Assay

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

  • Test inhibitor (e.g., this compound)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, a known concentration of NADPH, and the desired concentration of the inhibitor.

  • Initiate the reaction by adding a specific concentration of DHF.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Stopped-Flow Kinetics for Association and Dissociation Rate Determination

Stopped-flow spectroscopy allows for the measurement of rapid kinetic events, such as the binding and release of an inhibitor from the enzyme.

Materials:

  • Purified DHFR enzyme

  • Inhibitor solution

  • NADPH solution

  • Stopped-flow instrument with fluorescence detection

Procedure for Association Rate (k_on):

  • Load one syringe of the stopped-flow instrument with a solution of DHFR and NADPH.

  • Load the second syringe with a solution of the inhibitor at various concentrations.

  • Rapidly mix the two solutions and monitor the change in a spectroscopic signal (e.g., intrinsic tryptophan fluorescence or fluorescence of a labeled inhibitor) over time.

  • Fit the resulting kinetic traces to an appropriate binding model to determine the observed rate constant (k_obs).

  • Plot k_obs against the inhibitor concentration. The slope of this line represents the association rate constant (k_on).

Procedure for Dissociation Rate (k_off):

  • Pre-incubate DHFR with a saturating concentration of the inhibitor to form the enzyme-inhibitor complex.

  • Load one syringe with the pre-formed complex.

  • Load the second syringe with a high concentration of a competitive inhibitor (a "trap") or by dilution.

  • Rapidly mix the solutions and monitor the signal change as the inhibitor dissociates from the enzyme.

  • Fit the kinetic trace to a single exponential decay function to determine the dissociation rate constant (k_off).

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a novel DHFR inhibitor.

Inhibitor_Workflow cluster_0 Initial Screening cluster_1 Lead Characterization cluster_2 Kinetic Analysis cluster_3 In Vivo & Structural Studies a1 Compound Library a2 High-Throughput Screening (HTS) (DHFR Activity Assay) a1->a2 a3 Hit Identification a2->a3 b1 IC50 Determination a3->b1 b2 Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) b1->b2 b3 Binding Affinity (Kd/Ki Determination) b2->b3 c1 Stopped-Flow Spectroscopy b3->c1 c2 Surface Plasmon Resonance (SPR) b3->c2 c3 Isothermal Titration Calorimetry (ITC) b3->c3 d1 Cell-based Assays c1->d1 c2->d1 c3->d1 d2 Animal Models d1->d2 d3 X-ray Crystallography/ NMR Spectroscopy d2->d3 d3->b3

Caption: Workflow for DHFR inhibitor characterization.

Conclusion

This compound presents an interesting profile as an uncompetitive inhibitor of MtDHFR, a crucial target for tuberculosis therapy. While its reported IC50 of 7 µM indicates potent activity, a full understanding of its therapeutic potential requires a more detailed characterization of its binding kinetics, including the determination of its association and dissociation rates. The experimental protocols and comparative data provided in this guide offer a framework for such investigations. Further studies to elucidate the precise kinetic parameters of this compound will be invaluable for the rational design of next-generation antitubercular agents targeting DHFR.

References

Safety Operating Guide

Proper Disposal Procedures for Dhfr-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Dhfr-IN-2 is not publicly available. The following guidelines are based on general best practices for the disposal of laboratory chemical waste. It is imperative for researchers, scientists, and drug development professionals to obtain the official SDS from the manufacturer or supplier for detailed and specific safety and disposal information before handling this compound.

This compound is a potent inhibitor of M. tuberculosis dihydrofolate reductase (MtDHFR) and is utilized in tuberculosis research.[1] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. The absence of a specific SDS necessitates a cautious approach, adhering to established protocols for chemical waste management.

General Disposal Procedures for Chemical Waste

In the absence of specific instructions for this compound, laboratories should follow their institution's and local regulations' guidelines for chemical waste disposal. These procedures are designed to manage the risks associated with hazardous and potentially hazardous materials.

Key Steps for Chemical Waste Disposal:

  • Segregation: Chemical waste must be segregated based on its hazard class. At a minimum, the following categories should be kept separate:

    • Acids

    • Bases

    • Flammable Solvents (halogenated and non-halogenated)

    • Oxidizers

    • Water-Reactive Chemicals

    • Toxic Compounds

  • Containerization: Waste must be stored in containers that are compatible with the chemical. For instance, corrosive materials should not be stored in metal containers. All waste containers must be in good condition, with tightly fitting caps, and kept closed except when adding waste.

  • Labeling: All chemical waste containers must be clearly labeled with the words "Hazardous Waste" and include the full chemical name(s) of the contents. Chemical formulas or abbreviations are not acceptable.

  • Storage: Hazardous waste should be stored in a designated, well-ventilated area, away from incompatible materials. Secondary containment should be used to prevent spills from spreading.

  • Empty Containers: Containers that once held hazardous chemicals must also be disposed of properly. "Acutely hazardous" or "P-list" chemical containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

To understand the context of this compound's application, the following diagram illustrates the Dihydrofolate Reductase (DHFR) pathway and the role of inhibitors. DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell proliferation.[2][3]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Purines_Pyrimidines Purines & Pyrimidines THF->Purines_Pyrimidines Precursor for DNA_Synthesis DNA Synthesis Purines_Pyrimidines->DNA_Synthesis Building blocks for DHFR_enzyme->THF Product Dhfr_IN_2 This compound (Inhibitor) Dhfr_IN_2->DHFR_enzyme Inhibits

Caption: Dihydrofolate Reductase (DHFR) pathway and its inhibition.

This workflow demonstrates how DHFR converts dihydrofolate to tetrahydrofolate, a necessary step for the production of purines and pyrimidines, which are the building blocks of DNA. This compound acts by inhibiting the DHFR enzyme, thereby disrupting DNA synthesis. This mechanism is the basis for its investigation as a potential therapeutic agent.

It is the responsibility of the researcher to seek out the specific Safety Data Sheet for this compound and to be fully trained on the proper handling and disposal procedures before commencing any work with this compound.

References

Essential Safety and Operational Protocols for Handling Dhfr-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the Dihydrofolate Reductase Inhibitor, Dhfr-IN-2.

Immediate Safety and Personal Protective Equipment (PPE)

As a potent enzyme inhibitor, this compound should be handled with care to avoid inhalation, ingestion, and skin contact.[1][7] The following personal protective equipment is mandatory when handling this compound in powder or solution form.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use of a chemical fume hoodMinimizes inhalation of the powdered compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

prep Preparation - Assemble all necessary materials - Don PPE weigh Weighing - Use a chemical fume hood - Handle with care to avoid aerosolization prep->weigh dissolve Dissolution - Add solvent to the solid - Vortex or sonicate to dissolve weigh->dissolve exp Experimentation - Conduct experiment in a designated area - Avoid splashes and spills dissolve->exp decon Decontamination - Clean all surfaces and equipment - Use an appropriate disinfectant exp->decon dispose Waste Disposal - Segregate waste streams - Dispose of according to institutional guidelines decon->dispose

Figure 1: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Table 2: Emergency First Aid Procedures

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS for a similar compound (e.g., Methotrexate) to the medical personnel.[2][7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container for solids. Do not dispose of in regular trash.
Liquid Waste (solutions containing this compound) Collect in a clearly labeled, sealed, and chemically resistant container. Dispose of as hazardous chemical waste. Do not pour down the drain.
Contaminated PPE Dispose of in a designated hazardous waste container.

It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to all necessary safety equipment. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal of potent chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.